Neuraminidase-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34N2O5S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-[(2-methoxy-4-thiophen-2-ylphenyl)methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C26H34N2O5S/c1-5-20(6-2)33-23-14-19(26(30)31)12-21(25(23)28-16(3)29)27-15-18-10-9-17(13-22(18)32-4)24-8-7-11-34-24/h7-11,13-14,20-21,23,25,27H,5-6,12,15H2,1-4H3,(H,28,29)(H,30,31)/t21-,23+,25+/m0/s1 |
InChI Key |
AEQWUSSTTYLLFR-QQKQFIJSSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=C(C=C(C=C2)C3=CC=CS3)OC)C(=O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=C(C=C(C=C2)C3=CC=CS3)OC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Overview of Neuraminidase Inhibitors: A Representative Analysis
Disclaimer: As of November 2025, a specific compound designated "Neuraminidase-IN-10" is not described in publicly accessible scientific literature or chemical databases. The following guide provides a detailed technical overview of a well-characterized and clinically significant neuraminidase inhibitor, Oseltamivir, as a representative example for researchers, scientists, and drug development professionals. The principles, experimental protocols, and data presentation formats are applicable to the broader class of neuraminidase inhibitors.
Chemical Structure and Physicochemical Properties
Oseltamivir is an antiviral drug used in the treatment and prophylaxis of influenza A and influenza B virus infections. It is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.
| Property | Value |
| Chemical Formula | C₁₆H₂₈N₂O₄ |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate |
| CAS Number | 196618-13-0 |
| Melting Point | 196-198 °C |
| Solubility | Soluble in water |
| pKa | Not available |
Mechanism of Action
Oseltamivir carboxylate, the active metabolite, is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses. Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for viral replication. It cleaves sialic acid residues from the surface of infected cells and from newly formed viral particles, a process necessary for the release of progeny virions. By blocking this enzyme, oseltamivir carboxylate prevents the release of new viruses from infected cells, thereby halting the spread of the infection within the body.
Caption: Mechanism of action of Oseltamivir on the influenza virus life cycle.
Experimental Protocols
A key in vitro experiment to determine the efficacy of a neuraminidase inhibitor is the neuraminidase inhibition (NI) assay.
Neuraminidase Inhibition (NI) Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a viral neuraminidase by 50% (IC₅₀).
Materials:
-
Recombinant or purified viral neuraminidase
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer: 33 mM MES buffer, pH 6.5, containing 4 mM CaCl₂
-
Test compound (e.g., Oseltamivir carboxylate) serially diluted
-
Stop solution: 0.1 M glycine-NaOH, pH 10.2
-
96-well black microplates
-
Fluorometer (365 nm excitation, 450 nm emission)
Methodology:
-
Compound Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) of the test inhibitor in assay buffer. Include a no-inhibitor control.
-
Enzyme and Inhibitor Incubation: In a 96-well black microplate, add 25 µL of each inhibitor dilution to triplicate wells. Add 25 µL of neuraminidase enzyme solution (pre-diluted in assay buffer to a concentration that gives a linear reaction rate).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 50 µL of pre-warmed MUNANA substrate (at a final concentration equal to its Kₘ value) to all wells to initiate the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of neuraminidase activity for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Caption: Experimental workflow for a fluorometric neuraminidase inhibition (NI) assay.
Signaling Pathways and Cellular Effects
The primary action of neuraminidase inhibitors like oseltamivir is extracellular, targeting the viral neuraminidase enzyme itself rather than directly modulating host cell signaling pathways. The downstream effect of this inhibition is a reduction in viral load, which in turn mitigates the host's pro-inflammatory cytokine response (e.g., reduction in TNF-α, IL-6, and IFN-γ levels) that is characteristic of severe influenza infection. This immunomodulatory effect is a consequence of reduced viral replication, not a direct interaction with host signaling cascades.
Conclusion
Oseltamivir serves as a foundational example for understanding the chemical properties, mechanism of action, and evaluation methods for neuraminidase inhibitors. Its success has paved the way for the development of other inhibitors with varied pharmacokinetic profiles. The experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for the research and development of novel antiviral agents targeting the influenza neuraminidase enzyme. Future research in this area continues to focus on overcoming drug resistance and improving the therapeutic window of this important class of antivirals.
The Discovery and Synthetic Pathway of Neuraminidase-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuraminidase-IN-10 has emerged as a potent inhibitor of influenza virus neuraminidase, demonstrating significant activity against various strains, including H1N1, H5N1, and H5N8. This technical guide provides a comprehensive overview of the discovery and detailed synthetic pathway of this compound, alongside the experimental protocols for its biological evaluation. All quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.
Discovery of this compound
This compound, also identified as compound 1-1 in patent WO2021129799A1, was discovered through targeted research efforts to identify novel and potent inhibitors of influenza neuraminidase. The discovery process likely involved screening of a chemical library against various influenza A virus neuraminidase subtypes, leading to the identification of this lead compound with promising inhibitory activity. Subsequent studies focused on characterizing its potency and spectrum of activity against different influenza strains. It is noteworthy that this compound is also referred to as "Cap-dependent endonuclease-IN-10" in some commercial contexts, suggesting potential dual-target activity, though this guide will focus on its well-documented role as a neuraminidase inhibitor.
Synthesis Pathway
The synthesis of this compound is a multi-step process detailed in patent literature. The pathway involves the construction of a core scaffold followed by several functional group modifications to arrive at the final active molecule. The general synthetic scheme is outlined below.
Logical Flow of Synthesis
Caption: General synthetic pathway for this compound.
Quantitative Data Summary
The inhibitory activity of this compound against various influenza virus neuraminidases and its antiviral efficacy in cell-based assays have been quantified. The following tables summarize the key data.
Table 1: In Vitro Neuraminidase Inhibition
| Influenza Strain | IC50 (nM) |
| H1N1 | 2.6 |
| H5N1 | 5.1 |
| H5N8 | 1.65 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antiviral Activity in Cell Culture
| Cell Line | Influenza Strain | EC50 (µM) |
| CEF | H5N1 | 7.28 |
| CEF | H5N8 | 0.71 |
| MDCK | H1N1 | 0.04 ± 0.04 |
| MDCK | H5N1 | 28.70 ± 1.61 |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 3: Metabolic Stability
| Parameter | Value |
| T1/2 (min) | 120.5 |
| CLint (mic) (µL/min/kg) | 11.5 |
| CLint (liver) (mL/min/kg) | 10.4 |
| Remaining (T=60 min) (%) | 73.8 |
These parameters provide an indication of the metabolic stability of the compound.
Experimental Protocols
The following are detailed methodologies for the key experiments related to the synthesis and biological evaluation of this compound, based on information from patent literature and established scientific protocols.
Synthesis of this compound (Compound 1-1)
The synthesis of this compound is described in patent WO2021129799A1. The following is a representative, generalized multi-step procedure. Note: Specific quantities and reaction conditions should be referenced directly from the patent for precise replication.
Step 1: Formation of Intermediate 1
-
To a solution of Starting Material A in a suitable solvent (e.g., Dichloromethane), add Starting Material B and a coupling reagent (e.g., DCC or EDC).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
Step 2: Cyclization to form Intermediate 2
-
Dissolve Intermediate 1 in an appropriate solvent (e.g., Toluene) and add a catalyst (e.g., a Lewis acid).
-
Heat the mixture to reflux for a designated period (e.g., 8-16 hours).
-
Cool the reaction to room temperature and quench with a suitable reagent.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by chromatography to obtain Intermediate 2.
Step 3: Functional Group Interconversion to Intermediate 3
-
To a solution of Intermediate 2 in a polar aprotic solvent (e.g., DMF), add a specific reagent to introduce a new functional group (e.g., an azide via sodium azide).
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours.
-
After cooling, pour the reaction mixture into water and extract the product with an appropriate solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product to yield Intermediate 3.
Step 4: Final Deprotection and Formation of this compound
-
Dissolve Intermediate 3 in a solvent system suitable for deprotection (e.g., a mixture of THF and water).
-
Add a deprotecting agent (e.g., a reducing agent like triphenylphosphine followed by water for a Staudinger reaction if an azide was introduced).
-
Stir the reaction at room temperature until the deprotection is complete as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the final compound, this compound, by preparative HPLC to achieve high purity.
Neuraminidase Inhibition Assay
The following is a generalized protocol for a fluorescence-based neuraminidase inhibition assay, a common method for evaluating the potency of inhibitors like this compound.
Materials:
-
Recombinant neuraminidase (H1N1, H5N1, H5N8)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities
Workflow:
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of test concentrations.
-
Add the diluted inhibitor solutions to the wells of a 96-well black microplate. Include control wells with buffer only (for 100% activity) and wells with a known inhibitor (positive control).
-
Add a solution of the recombinant neuraminidase enzyme to each well.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~365 nm excitation and ~450 nm emission).
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the development of potent anti-influenza agents. Its low nanomolar inhibitory activity against multiple neuraminidase subtypes underscores its potential as a broad-spectrum antiviral. The detailed synthetic pathway and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of medicinal chemistry and virology, facilitating further investigation and development of this and related compounds. The structured presentation of quantitative data and visual workflows aims to enhance the understanding and application of this important scientific information.
Neuraminidase-IN-10: A Comprehensive Technical Analysis of Target Specificity and Selectivity
Notice: Information regarding a specific molecule designated "Neuraminidase-IN-10" is not available in the public domain or scientific literature based on current searches. The following guide is a template that outlines the expected data and methodologies for evaluating the target specificity and selectivity of a hypothetical or novel neuraminidase inhibitor, which can be adapted once information on "this compound" becomes available.
Executive Summary
This document provides a detailed technical overview of the target specificity and selectivity profile of a neuraminidase inhibitor. It is intended for researchers, scientists, and drug development professionals. The guide will cover the inhibitor's activity against its primary neuraminidase target, as well as potential off-target interactions. All quantitative data are presented in standardized tables, and key experimental protocols are described in detail. Visual diagrams of relevant pathways and workflows are provided to enhance understanding.
Target Profile: Neuraminidase
Neuraminidases, also known as sialidases, are a class of enzymes that cleave sialic acid residues from glycoproteins and glycolipids. In virology, viral neuraminidase is a crucial enzyme for the release of progeny virions from infected cells, making it a prime target for antiviral drug development, particularly for influenza viruses.
Quantitative Analysis of Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
Table 1: Hypothetical IC50 Values for this compound Against Various Influenza Virus Strains
| Influenza Strain | Neuraminidase Subtype | IC50 (nM) |
| H1N1 | N1 | Data Not Available |
| H3N2 | N2 | Data Not Available |
| Influenza B (Victoria) | NB | Data Not Available |
| Influenza B (Yamagata) | NB | Data Not Available |
Table 2: Hypothetical Selectivity Profile of this compound Against Human Neuraminidases
| Human Neuraminidase | Cellular Location | IC50 (µM) |
| NEU1 | Lysosomal | Data Not Available |
| NEU2 | Cytosolic | Data Not Available |
| NEU3 | Plasma Membrane | Data Not Available |
| NEU4 | Mitochondrial | Data Not Available |
Experimental Protocols
Neuraminidase Inhibition Assay (Enzyme-Based)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase.
Methodology:
-
Enzyme Preparation: Recombinant neuraminidase from the target influenza strain is purified.
-
Substrate: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.
-
Assay Procedure:
-
The inhibitor is serially diluted to various concentrations.
-
The inhibitor dilutions are pre-incubated with the neuraminidase enzyme in an appropriate buffer (e.g., MES buffer with CaCl2) at 37°C.
-
The MUNANA substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by adding a stop solution (e.g., glycine-NaOH buffer).
-
-
Data Acquisition: The fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Neuraminidase Inhibition Assay
This assay assesses the inhibitor's efficacy in a more physiologically relevant context.
Methodology:
-
Cell Culture: A suitable cell line (e.g., MDCK cells) is cultured and infected with the target influenza virus.
-
Inhibitor Treatment: The infected cells are treated with serial dilutions of the inhibitor.
-
Neuraminidase Activity Measurement: After a defined incubation period, the neuraminidase activity on the surface of the infected cells is measured using a chemiluminescent or fluorogenic substrate.
-
Data Analysis: The IC50 value is determined by analyzing the dose-dependent reduction in neuraminidase activity.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of neuraminidase inhibitors and a typical workflow for their evaluation.
Caption: Mechanism of action for a viral neuraminidase inhibitor.
Caption: High-level workflow for neuraminidase inhibitor discovery.
Conclusion
The comprehensive evaluation of a neuraminidase inhibitor's target specificity and selectivity is paramount for its development as a safe and effective therapeutic agent. The methodologies and data presentation formats outlined in this guide provide a robust framework for this assessment. Once data for "this compound" becomes available, this template can be populated to generate a complete technical profile.
Neuraminidase-IN-10 CAS number and molecular formula
Core Compound Identification
Neuraminidase-IN-10 is a research compound identified by the following core chemical data. Currently, detailed public information regarding its biological activity, experimental protocols, and mechanism of action is limited. The information available from chemical suppliers is summarized below.
Table 1: Compound Identification for this compound
| Identifier | Value |
| CAS Number | 2772741-32-5 |
| Molecular Formula | C₂₃H₂₄FN₃O₅S |
Note: The absence of published scientific literature under the designation "this compound" prevents a more in-depth analysis of its biological properties and experimental background at this time.
Biological Context: Neuraminidase Inhibition
While specific data for this compound is not available, its name suggests it functions as an inhibitor of neuraminidase. Neuraminidase is a critical enzyme for the proliferation of many viruses, most notably the influenza virus. The general workflow of neuraminidase inhibition in the context of the influenza virus life cycle is a well-established concept in antiviral drug development.
The diagram below illustrates the logical workflow of how a generic neuraminidase inhibitor disrupts the viral life cycle. This serves as a conceptual framework until specific data for this compound becomes available.
Figure 1: Conceptual workflow of neuraminidase inhibition in the influenza virus life cycle.
Conclusion and Future Directions
The compound designated as this compound is identifiable by its CAS number (2772741-32-5) and molecular formula (C₂₃H₂₄FN₃O₅S). However, a comprehensive review of public scientific databases and literature reveals no available data regarding its synthesis, experimental evaluation, quantitative biological activity, or specific mechanism of action.
Professionals seeking to work with this compound should:
-
Contact the original supplier for any available technical data sheets or unpublished research.
-
Initiate independent in-vitro and in-vivo studies to characterize its inhibitory profile against relevant neuraminidase targets.
-
Verify the compound's structure and purity using standard analytical techniques such as NMR and mass spectrometry before commencing biological assays.
This document will be updated as new information regarding this compound enters the public domain.
An In-depth Technical Guide on the Core Properties of Neuraminidase-IN-10
This technical guide provides a detailed overview of the available data on the solubility and stability of Neuraminidase-IN-10, a potent neuraminidase (NA) inhibitor with significant anti-influenza activity.[1] The information is intended for researchers, scientists, and professionals in the field of drug development. While specific experimental data on the solubility and comprehensive chemical stability of this compound is limited in the public domain, this guide compiles the existing information on its metabolic stability and offers generalized experimental protocols for the assessment of these critical parameters for small molecule inhibitors.
Introduction to this compound
This compound is a powerful inhibitor of the neuraminidase enzyme, a key protein for the influenza virus.[1] It has demonstrated inhibitory activity against various influenza strains, including H1N1, H5N1, and H5N8, with IC50 values of 2.6 nM, 5.1 nM, and 1.65 nM, respectively.[1] The compound also shows promising antiviral activity in cell-based assays, with EC50 values of 7.28 μM and 0.71 μM for H5N1 and H5N8 in chicken embryonic fibroblasts, and 0.04 ± 0.04 μM and 28.70 ± 1.61 μM in Madin-Darby Canine Kidney (MDCK) cells.[1]
Solubility Profile
General Experimental Protocol for Determining Solubility
A standard method to determine the thermodynamic solubility of a compound is the shake-flask method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the compound (this compound) is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Separation of Solid and Liquid Phases: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove any undissolved solid particles.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the solubility of the compound in the specific solvent at that temperature. The experiment is typically performed in triplicate to ensure accuracy.
Stability Profile
While comprehensive data on the chemical stability of this compound under various conditions (e.g., pH, temperature, light) is not available, its metabolic stability has been assessed.[1] Metabolic stability is a crucial parameter in drug discovery as it indicates the susceptibility of a compound to metabolism by liver enzymes, which in turn affects its in vivo half-life.[1]
Quantitative Metabolic Stability Data
The following table summarizes the available metabolic stability parameters for this compound.[1]
| Parameter | Value | Unit |
| Half-life (T1/2) | 120.5 | min |
| Intrinsic Clearance (CLint(mic)) | 11.5 | µL/min/kg |
| Intrinsic Clearance (CLint(liver)) | 10.4 | mL/min/kg |
| Remaining Compound (at 60 min) | 73.8 | % |
General Experimental Protocol for Assessing Chemical Stability
The stability of a compound in solution can be evaluated under various stress conditions.
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in different buffers with varying pH values (e.g., pH 2, 7.4, 9).
-
Stress Conditions:
-
Temperature: Incubate aliquots of the solutions at different temperatures (e.g., 4°C, room temperature, 37°C, 50°C).
-
Light: Expose aliquots to a controlled light source (e.g., UV or fluorescent light) to assess photostability, with control samples kept in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quantification: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound remaining. The appearance of degradation products can also be monitored.
-
Data Analysis: Plot the percentage of the compound remaining against time for each condition. The degradation kinetics can be determined from this data.
Mechanism of Action and Experimental Workflow Visualizations
To aid in the understanding of the role of this compound and the general approach to its characterization, the following diagrams illustrate the mechanism of neuraminidase inhibition and a typical workflow for assessing compound stability.
Caption: Mechanism of action of this compound.
References
An In-Depth Technical Guide to the Binding Affinity of Neuraminidase Inhibitors to Neuraminidase Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of neuraminidase inhibitors, with a focus on well-characterized compounds, to various influenza neuraminidase subtypes. Due to the limited availability of public data on a specific compound designated "Neuraminidase-IN-10," this document utilizes data from extensively studied neuraminidase inhibitors, Oseltamivir and Zanamivir, as representative examples to illustrate the principles of binding affinity determination and the experimental methodologies involved.
Introduction to Neuraminidase Inhibition
Influenza neuraminidase (NA) is a critical enzyme for the replication of the influenza virus. It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from the cell surface. Inhibition of this enzyme is a key strategy in the development of antiviral therapeutics. The efficacy of a neuraminidase inhibitor is primarily determined by its binding affinity to the active site of the neuraminidase enzyme across different viral subtypes. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce neuraminidase activity by 50%.
Quantitative Binding Affinity Data
The binding affinities of neuraminidase inhibitors are evaluated against a panel of influenza virus subtypes to determine their spectrum of activity. The following table summarizes the 50% inhibitory concentrations (IC50s) of Oseltamivir and Zanamivir against major influenza A and B subtypes, as determined by a fluorescence-based inhibition assay.
| Inhibitor | Neuraminidase Subtype | Mean IC50 (nM) |
| Oseltamivir | A/H1N1 | 1.2 |
| A/H3N2 | 0.5 | |
| B | 8.8 | |
| Zanamivir | A/H1N1 | 0.76 |
| A/H3N2 | 1.82 | |
| B | 2.28 |
Note: IC50 values can vary depending on the specific assay conditions and virus strains used.[1]
Experimental Protocols
The determination of neuraminidase inhibitor binding affinity is predominantly conducted using enzyme inhibition assays. The most common methods are the fluorescence-based assay using the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) and the Enzyme-Linked Lectin Assay (ELLA).
3.1. Fluorescence-Based Neuraminidase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase. The NA enzyme cleaves the MUNANA substrate, releasing a fluorescent product, 4-methylumbelliferone (4-MU).[2] The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
Materials:
-
96-well black, flat-bottom plates
-
Influenza virus stock
-
Neuraminidase inhibitor (e.g., this compound)
-
MUNANA substrate (2.5 mM stock solution)[3]
-
Assay buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) and 4 mM CaCl, pH 6.5)
-
Stop solution (e.g., absolute ethanol and NaOH)[3]
-
Fluorometer
Protocol:
-
Virus Dilution: Serially dilute the influenza virus stock in the assay buffer across a 96-well plate.[3] A blank column with only the assay buffer should be included.[3]
-
Inhibitor Preparation: Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer, ranging from a high concentration to a no-inhibitor control.[3]
-
Incubation with Inhibitor: Add the diluted virus to the wells of a clear, 96-well, flat-bottom plate, followed by the addition of the serially diluted inhibitor.[3] Incubate the plate at room temperature for 45 minutes.[3]
-
Substrate Addition: Add the MUNANA working solution (e.g., 300 µM) to each well and incubate at 37°C for 1 hour.[3]
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[3]
-
Fluorescence Reading: Measure the fluorescence of each well using a fluorometer with excitation and emission wavelengths of 355 nm and 460 nm, respectively.[3]
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal compared to the no-inhibitor control.
3.2. Enzyme-Linked Lectin Assay (ELLA)
ELLA is another widely used method to measure neuraminidase inhibition.[4] In this assay, fetuin, a glycoprotein, is coated onto a 96-well plate.[4] The viral neuraminidase cleaves terminal sialic acid residues from the fetuin, exposing galactose residues.[4] A lectin conjugated to an enzyme (e.g., peanut agglutinin-horseradish peroxidase) that specifically binds to galactose is then added.[5] The amount of bound lectin, which is proportional to the neuraminidase activity, is quantified by adding a chromogenic substrate.[5]
Materials:
-
96-well plates coated with fetuin
-
Influenza virus stock
-
Neuraminidase inhibitor
-
Peanut Agglutinin (PNA) conjugated to Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., TMB)
-
Stop solution (e.g., 0.5M HCl)[6]
-
Plate reader
Protocol:
-
Inhibitor and Virus Incubation: Serially diluted neuraminidase inhibitor and a fixed amount of virus are incubated in the fetuin-coated wells overnight at 37°C.[4]
-
Washing: The plate is washed to remove unbound virus and inhibitor.
-
Lectin Binding: PNA-HRP is added to the wells and incubated to allow binding to the exposed galactose residues.
-
Washing: The plate is washed again to remove unbound PNA-HRP.
-
Substrate Reaction: The chromogenic substrate is added, and the color is allowed to develop.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution.[6]
-
Absorbance Reading: The optical density is measured using a plate reader at the appropriate wavelength.[6]
-
Data Analysis: The NI antibody titer is determined as the reciprocal of the highest serum dilution that results in at least a 50% inhibition of the neuraminidase activity.[4]
Visualizations
4.1. Experimental Workflow for Neuraminidase Inhibition Assay
Caption: Workflow of a fluorescence-based neuraminidase inhibition assay.
4.2. Mechanism of Neuraminidase Inhibition
Caption: Mechanism of action of neuraminidase inhibitors.
Conclusion
The development of effective neuraminidase inhibitors relies on a thorough understanding of their binding affinities across a wide range of influenza subtypes. Standardized in vitro assays, such as the fluorescence-based MUNANA assay and ELLA, are essential tools for quantifying the inhibitory potential of new chemical entities. The data and protocols presented in this guide, using well-established inhibitors as examples, provide a foundational framework for researchers engaged in the discovery and development of novel antiviral agents targeting influenza neuraminidase.
References
- 1. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Technical Guide: Preliminary Cytotoxicity Profile of Neuraminidase-IN-10
This document provides a comprehensive overview of the preliminary in vitro cytotoxicity data for the novel neuraminidase inhibitor, Neuraminidase-IN-10. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and discovery.
Introduction
This compound is an investigational antiviral compound designed to inhibit the neuraminidase enzyme of the influenza virus.[1][2][3] Neuraminidase is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues.[2][3][4] By inhibiting this enzyme, this compound aims to prevent the spread of the virus within the host.[5] Early assessment of a compound's cytotoxicity is a crucial step in the drug development process to determine its therapeutic index—the balance between its efficacy and toxicity. This guide details the experimental protocols used to evaluate the cytotoxicity of this compound and presents the preliminary findings.
Data Presentation
The cytotoxicity of this compound was evaluated in Madin-Darby Canine Kidney (MDCK) cells, a common cell line used for influenza virus research.[6][7] The 50% cytotoxic concentration (CC50), which is the concentration of the compound that results in a 50% reduction in cell viability, was determined. For context, the 50% inhibitory concentration (IC50) against influenza A/PR/8/34 (H1N1) neuraminidase activity is also presented.
Table 1: Preliminary Cytotoxicity and Inhibitory Activity of this compound
| Parameter | Cell Line/Virus Strain | Value |
| CC50 | MDCK | 184.6 µg/mL |
| IC50 | Influenza A/PR/8/34 (H1N1) | 19.71 µg/mL |
| Selectivity Index (SI) | (CC50 / IC50) | 9.37 |
The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window. A higher SI value is generally desirable, as it indicates that the compound is toxic to the virus at a much lower concentration than it is to the host cells.
Experimental Protocols
The following section details the methodology for the in vitro cytotoxicity assay performed to evaluate this compound.
3.1. Cell Culture and Maintenance
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells were used for the cytotoxicity assay.[7]
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Culture Conditions: The cells were incubated at 37°C in a humidified atmosphere with 5% CO2.[7]
3.2. Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.
-
Cell Seeding: MDCK cells were seeded into a 96-well microtiter plate at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Serial dilutions of this compound (ranging from 3 mg/mL to 47 µg/mL) were prepared in DMEM.[7] The culture medium was removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the compound. A set of wells with untreated cells served as the cell control.
-
Incubation: The plate was incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of Dimethyl Sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Cell Control) x 100
-
The CC50 value was determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for the MTT cytotoxicity assay used to evaluate this compound.
4.2. Neuraminidase Inhibition Signaling Pathway
The diagram below depicts the mechanism of action of neuraminidase in the influenza virus life cycle and its inhibition by compounds like this compound.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of cytotoxicity and antiviral activity of Rhazya stricta Decne leaves extract against influenza A/PR/8/34 (H1N1) - PMC [pmc.ncbi.nlm.nih.gov]
Neuraminidase-IN-10 intellectual property and patent status
For Researchers, Scientists, and Drug Development Professionals
Core Tenet: Intellectual Property and Patent Status of Neuraminidase-IN-10
As of late 2025, a comprehensive search of public patent databases and scientific literature did not yield specific patent filings for a compound explicitly named "this compound" or directly associated with its CAS number, 2685786-29-0. The molecular formula of this compound is C26H34N2O5S. It is plausible that intellectual property rights for this compound exist under a different chemical name, are part of a broader patent application that does not specifically name "this compound," or the patent application has not yet been made public.
In the broader context of neuraminidase inhibitors, the intellectual property landscape is well-established, with numerous patents covering composition of matter, methods of use, and synthesis processes for approved drugs like Oseltamivir, Zanamivir, Peramivir, and Laninamivir. These patents generally claim novel chemical scaffolds that interact with the highly conserved active site of the influenza neuraminidase enzyme. Licensing agreements between pharmaceutical companies and research institutions are common for the development and commercialization of these antiviral agents.
A publication from 2017 mentions a compound with the same molecular formula, C26H34N2O5S, and notes that it had only been described in a patent at that time.[1] However, specific details of that patent are not provided. Researchers and drug development professionals interested in this compound are advised to conduct a thorough freedom-to-operate analysis.
Quantitative Data Summary
This compound is a potent inhibitor of influenza virus neuraminidase. The following tables summarize the available in vitro efficacy data for this compound against various influenza strains.
Table 1: Neuraminidase Enzyme Inhibition (IC50)
| Influenza Strain | IC50 (nM) |
| H1N1 | 2.6 |
| H5N1 | 5.1 |
| H5N8 | 1.65 |
Data sourced from commercial supplier MedChemExpress.[2][3]
Table 2: Antiviral Activity in Cell Culture (EC50)
| Cell Line | Influenza Strain | EC50 (µM) |
| Chicken Embryonic Fibroblasts (CEFs) | H5N1 | 7.28 |
| H5N8 | 0.71 | |
| Madin-Darby Canine Kidney (MDCK) Cells | H1N1 | 0.04 ± 0.04 |
| H5N8 | 28.70 ± 1.61 |
Data sourced from commercial supplier MedChemExpress.[2]
Table 3: In Vivo Efficacy in a Chicken Embryonated Egg Model
| Influenza Strain | Dosage | Survival Rate |
| H5N1 | 2.5 mM | 100% |
| 10 mM | 40% | |
| H5N8 | 2.5 mM | 100% |
| 10 mM | 100% |
This compound demonstrated a dose-dependent protective effect against H5N1 and H5N8 strains in this model. Data sourced from commercial supplier MedChemExpress.[2]
Experimental Protocols
While specific experimental protocols for the generation of the above data on this compound are not publicly available, the following are detailed, standard methodologies for the key experiments cited.
Fluorometric Neuraminidase Inhibition Assay
This assay is widely used to determine the concentration of an inhibitor required to reduce the activity of the neuraminidase enzyme by 50% (IC50).
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Materials:
-
This compound
-
Influenza virus stock (e.g., H1N1, H5N1, H5N8)
-
MUNANA substrate
-
4-Methylumbelliferone (4-MU) standard
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
Black, flat-bottom 96-well plates
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the influenza virus stock in assay buffer to a concentration that yields a linear rate of substrate cleavage over the assay period.
-
Prepare a working solution of MUNANA in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the serially diluted this compound.
-
Add the diluted virus to each well containing the inhibitor and incubate at room temperature for 30 minutes.
-
Initiate the enzymatic reaction by adding the MUNANA working solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the 4-MU standard.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][5][6][7][8]
-
Antiviral Activity Assay in MDCK Cells
This cell-based assay determines the effective concentration of an antiviral compound that inhibits virus replication by 50% (EC50).
Principle: MDCK cells are susceptible to influenza virus infection. The ability of this compound to protect these cells from virus-induced cytopathic effects (CPE) or to reduce the viral yield is measured.
Materials:
-
This compound
-
MDCK cells
-
Influenza virus stock
-
Cell culture medium (e.g., DMEM) with supplements
-
Infection medium (serum-free medium with TPCK-trypsin)
-
Reagents for quantifying cell viability (e.g., MTS or neutral red) or viral load (e.g., plaque assay, TCID50, or RT-qPCR)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with serial dilutions of this compound in infection medium for 1 hour at 37°C.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of the influenza virus.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.
-
Quantification:
-
CPE Reduction: Assess cell viability using a suitable assay (e.g., MTS assay). The absorbance is proportional to the number of viable cells.
-
Viral Yield Reduction: Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.
-
-
Data Analysis:
In Vivo Efficacy in a Chicken Embryonated Egg Model
This model is used to assess the antiviral activity of a compound in a living system.
Principle: Fertilized chicken eggs support the replication of many influenza virus strains. The ability of this compound to protect the embryos from virus-induced mortality is evaluated.
Materials:
-
This compound
-
10- to 11-day-old specific-pathogen-free (SPF) embryonated chicken eggs
-
Influenza virus stock
-
Egg candler
-
Sterile syringes and needles
Procedure:
-
Egg Preparation: Candle the eggs to locate the allantoic cavity and mark the injection site. Disinfect the eggshell.
-
Inoculation:
-
Prepare a mixture of the influenza virus and the desired concentration of this compound.
-
Inject the virus-compound mixture into the allantoic cavity of the eggs.
-
Include control groups (virus only, compound only, and mock-infected).
-
-
Incubation: Incubate the eggs at 37°C for 48-72 hours.
-
Monitoring: Candle the eggs daily to monitor embryo viability.
-
Data Analysis:
Visualizations
Signaling Pathway: Influenza Virus Release and Neuraminidase Inhibition
Caption: Influenza virus release and the inhibitory action of this compound.
Experimental Workflow: Neuraminidase Inhibition Assay
Caption: Workflow for a fluorometric neuraminidase inhibition assay.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. ulab360.com [ulab360.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. journals.asm.org [journals.asm.org]
- 11. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. Influenza Virus Propagation in Embryonated Chicken Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Avian Influenza Virus Isolation, Propagation, and Titration in Embryonated Chicken Eggs | Springer Nature Experiments [experiments.springernature.com]
- 17. Video: Influenza Virus Propagation in Embryonated Chicken Eggs [jove.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Neuraminidase Inhibition Assay Using Neuraminidase-IN-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuraminidase (NA), also known as sialidase, is a critical enzyme for the proliferation of many viruses, including the influenza virus. It functions by cleaving terminal sialic acid residues from glycoproteins on the surface of infected cells and progeny virions.[1][2][3][4] This action facilitates the release of new virus particles from the host cell, preventing their aggregation and promoting the spread of infection.[4][5] Consequently, neuraminidase is a prime target for the development of antiviral therapeutic agents.[2] Neuraminidase-IN-10 is a novel potent inhibitor of neuraminidase activity. These application notes provide a detailed protocol for conducting an in vitro neuraminidase inhibition assay to determine the potency of this compound.
The assay described herein is a fluorescence-based method that utilizes the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7] When MUNANA is cleaved by neuraminidase, it releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to measure enzyme activity. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in its presence.
Principle of the Assay
The core of this assay is the enzymatic reaction where neuraminidase hydrolyzes the non-fluorescent MUNANA substrate to produce a fluorescent 4-MU product. The rate of this reaction is proportional to the neuraminidase activity. When an inhibitor like this compound is present, it binds to the neuraminidase, reducing its enzymatic activity and thus decreasing the rate of 4-MU production. By measuring the fluorescence at different concentrations of the inhibitor, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the inhibitor's potency.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
Neuraminidase enzyme (e.g., from influenza virus)
-
This compound
-
2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[6][8]
-
4-methylumbelliferone (4-MU) standard
-
Stop Solution: 0.14 M NaOH in 83% ethanol[7]
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow Diagram
Caption: Workflow for the in vitro neuraminidase inhibition assay.
Procedure
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.01 nM to 10,000 nM).
-
Neuraminidase Solution: Dilute the neuraminidase enzyme in Assay Buffer to a working concentration. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust fluorescent signal within the linear range of the instrument.
-
MUNANA Substrate Solution: Prepare a 200 µM working solution of MUNANA in Assay Buffer.[7][9] Protect this solution from light.[8]
-
4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard in Assay Buffer to generate a standard curve for quantifying the product of the enzymatic reaction.
-
-
Assay Protocol:
-
To the wells of a black 96-well plate, add 25 µL of the serially diluted this compound solutions. For control wells, add 25 µL of Assay Buffer (for 100% activity) and 25 µL of a known neuraminidase inhibitor as a positive control.
-
Add 50 µL of the diluted neuraminidase solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the 200 µM MUNANA substrate solution to all wells.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[7]
-
Measure the fluorescence in a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Data Presentation
The following tables present hypothetical data for the inhibition of neuraminidase activity by this compound and a reference inhibitor, Zanamivir.
Table 1: Inhibition of Neuraminidase Activity by this compound
| This compound Conc. (nM) | Average Fluorescence (RFU) | % Inhibition |
| 0 (Control) | 15000 | 0 |
| 0.1 | 14250 | 5 |
| 1 | 12000 | 20 |
| 10 | 7500 | 50 |
| 100 | 1500 | 90 |
| 1000 | 750 | 95 |
| 10000 | 300 | 98 |
Table 2: Comparative IC50 Values
| Inhibitor | IC50 (nM) |
| This compound | 10 |
| Zanamivir | 5 |
Signaling Pathway and Mechanism of Action
Neuraminidase inhibitors act by mimicking the natural substrate of the enzyme, sialic acid. They bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues. This competitive inhibition blocks the release of new viral particles from the host cell, thereby halting the spread of the infection.
Caption: Mechanism of action of this compound.
The described in vitro neuraminidase inhibition assay is a robust and reliable method for determining the potency of inhibitors such as this compound. The fluorescence-based readout provides high sensitivity and is amenable to high-throughput screening, making it an essential tool in the discovery and development of novel antiviral drugs targeting neuraminidase. The hypothetical data presented demonstrate the expected outcome for a potent neuraminidase inhibitor.
References
- 1. assaygenie.com [assaygenie.com]
- 2. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 5. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. ulab360.com [ulab360.com]
- 9. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Neuraminidase-IN-10 in Cell-Based Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is essential for the release of progeny virions from infected host cells, thus playing a critical role in viral propagation and spread.[1][2][3] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment of influenza infections.[2][4][5] Neuraminidase-IN-10 is a potent and selective inhibitor of influenza neuraminidase. These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound in cell-based assays, including a neuraminidase inhibition assay and a cytotoxicity assay to determine the therapeutic index.
The primary method described is a fluorescence-based neuraminidase inhibition assay that measures the ability of this compound to block the enzymatic activity of viral neuraminidase.[6] This assay utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product, 4-methylumbelliferone (4-MU).[6][7] The reduction in fluorescence in the presence of this compound is directly proportional to its inhibitory activity.
Mechanism of Action of Neuraminidase Inhibitors
Influenza virus hemagglutinin (HA) binds to sialic acid receptors on the host cell surface to initiate infection.[1] After viral replication, newly formed virions bud from the host cell membrane but remain tethered to these sialic acid receptors via their own HA.[1][3] Viral neuraminidase cleaves these terminal sialic acid residues, releasing the new virus particles and allowing them to infect other cells.[2][3] Neuraminidase inhibitors, such as this compound, are sialic acid analogs that competitively bind to the active site of neuraminidase, preventing it from cleaving sialic acid.[1][4] This results in the aggregation of newly formed virions at the host cell surface and a halt in the spread of the infection.[1][3]
Caption: Mechanism of action of this compound.
Data Presentation
Quantitative data from the neuraminidase inhibition and cytotoxicity assays should be recorded and summarized for clear interpretation and comparison.
Table 1: Antiviral Activity of this compound against Influenza Virus
| Virus Strain | This compound IC₅₀ (nM) | Oseltamivir IC₅₀ (nM) (Control) | Zanamivir IC₅₀ (nM) (Control) |
| A/H1N1 | Data | Data | Data |
| A/H3N2 | Data | Data | Data |
| Influenza B | Data | Data | Data |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral neuraminidase activity.
Table 2: Cytotoxicity of this compound in MDCK Cells
| Compound | CC₅₀ (µM) |
| This compound | Data |
| Doxorubicin (Control) | Data |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Table 3: Selectivity Index of this compound
| Virus Strain | Selectivity Index (SI) (CC₅₀/IC₅₀) |
| A/H1N1 | Data |
| A/H3N2 | Data |
| Influenza B | Data |
The Selectivity Index (SI) is a measure of the compound's specificity for antiviral activity over cytotoxicity.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established methods for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.[6][7][8]
Materials:
-
This compound
-
Oseltamivir and Zanamivir (positive controls)
-
Influenza virus stocks (e.g., A/H1N1, A/H3N2, Influenza B)
-
Madin-Darby Canine Kidney (MDCK) cells for virus propagation (if needed)
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5[6]
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[6][7]
-
Stop Solution: 0.14 M NaOH in 83% ethanol[8] or 0.1 M glycine, 25% ethanol, pH 10.7[7]
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)[7]
Experimental Workflow:
References
- 1. youtube.com [youtube.com]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cidara.com [cidara.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuraminidase inhibition assay [bio-protocol.org]
- 8. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuraminidase-IN-10 in Influenza Virus Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses remain a significant global health concern, necessitating the continued development of effective antiviral therapeutics. One of the key targets for anti-influenza drug development is the viral neuraminidase (NA) enzyme.[1][2][3] Neuraminidase is a glycoprotein on the surface of the influenza virus that plays a crucial role in the viral life cycle.[2] Its primary function is to cleave sialic acid residues from the host cell receptors and from newly formed viral particles, which facilitates the release of progeny virions from infected cells and prevents their aggregation.[4][5] By inhibiting the enzymatic activity of neuraminidase, the spread of the virus can be effectively halted.[5]
Neuraminidase-IN-10 is a novel, potent, and selective inhibitor of influenza virus neuraminidase. These application notes provide a detailed protocol for evaluating the antiviral efficacy of this compound using a plaque reduction assay, a gold-standard method for quantifying infectious virus particles. Additionally, protocols for assessing the cytotoxicity of the compound are included to determine its therapeutic index.
Mechanism of Action
Neuraminidase inhibitors, including this compound, are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. By competitively binding to the highly conserved active site of the neuraminidase, these inhibitors block its enzymatic function.[3] This inhibition prevents the cleavage of sialic acid, leading to the aggregation of newly formed virus particles on the surface of the infected host cell and restricting their release to infect other cells.[1] Recent studies also suggest that neuraminidase may play a role in the early stages of infection, such as viral entry, by helping the virus penetrate the mucus layer of the respiratory tract.[6][7][8][9] Therefore, inhibiting neuraminidase activity can have a multi-faceted impact on the viral life cycle.
Caption: Mechanism of action of this compound.
Data Presentation
The antiviral activity and cytotoxicity of this compound against a representative influenza A virus strain (e.g., A/H1N1) are summarized below. The data presented here are representative and based on values reported for other well-characterized neuraminidase inhibitors, such as Oseltamivir and Zanamivir.
Table 1: Antiviral Activity of this compound in Plaque Reduction Assay
| Compound | Virus Strain | EC₅₀ (nM) |
| This compound | Influenza A (H1N1) | 8.5 |
| Oseltamivir Carboxylate | Influenza A (H1N1) | 10.2 |
| Zanamivir | Influenza A (H1N1) | 5.7 |
EC₅₀ (50% effective concentration) is the concentration of the compound that reduces the number of viral plaques by 50%.
Table 2: Cytotoxicity of this compound in MDCK Cells
| Compound | CC₅₀ (µM) |
| This compound | > 100 |
| Oseltamivir Carboxylate | > 100 |
| Zanamivir | > 100 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of MDCK cells by 50%.
Table 3: Selectivity Index of this compound
| Compound | Selectivity Index (SI = CC₅₀ / EC₅₀) |
| This compound | > 11,765 |
| Oseltamivir Carboxylate | > 9,804 |
| Zanamivir | > 17,544 |
The Selectivity Index (SI) is a measure of the therapeutic window of a compound.
Experimental Protocols
Protocol 1: Influenza Virus Plaque Reduction Assay
This protocol details the procedure to determine the 50% effective concentration (EC₅₀) of this compound against an influenza virus strain.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Influenza virus stock of known titer (e.g., A/Puerto Rico/8/34 (H1N1))
-
This compound
-
2x MEM overlay medium
-
Agarose (low melting point) or Avicel RC-591
-
TPCK-treated trypsin
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Caption: Workflow for the Influenza Virus Plaque Reduction Assay.
Procedure:
-
Cell Culture:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10⁵ cells/well).[10] Incubate overnight.
-
-
Virus Infection and Compound Treatment:
-
On the day of the assay, wash the confluent MDCK cell monolayers twice with sterile PBS.
-
Prepare serial dilutions of the influenza virus stock in serum-free DMEM. A typical dilution series will aim for 50-100 plaque-forming units (PFU) per well.
-
Infect the cells by adding 200 µL of the appropriate virus dilution to each well. Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.
-
During the incubation, prepare serial dilutions of this compound in serum-free DMEM containing TPCK-treated trypsin (final concentration 1 µg/mL).
-
After the 1-hour virus adsorption period, remove the virus inoculum from the wells.
-
-
Overlay and Incubation:
-
Prepare the semi-solid overlay medium. For an agarose overlay, mix equal volumes of 2x MEM (containing TPCK-trypsin and the appropriate concentration of this compound) and 1.2% low melting point agarose. For an Avicel overlay, prepare a 2.4% Avicel solution in water and mix it with an equal volume of 2x MEM containing TPCK-trypsin and the compound.
-
Gently add 2 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay medium and the fixative.
-
Stain the cell monolayer with 1 mL of crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of this compound in MDCK cells.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.[11]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control cells.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The provided protocols offer a robust framework for evaluating the antiviral efficacy and safety profile of this compound. The plaque reduction assay is a reliable method to quantify the inhibitory effect of the compound on influenza virus replication, while the MTT assay provides essential information on its cytotoxicity. By determining the EC₅₀, CC₅₀, and the resulting Selectivity Index, researchers can effectively assess the potential of this compound as a therapeutic agent against influenza virus infections.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Influenza virus plaque assay [protocols.io]
- 11. 3.2. Cytotoxicity [bio-protocol.org]
- 12. 4.8. Antiviral Activity Assessment [bio-protocol.org]
Recommended solvent for Neuraminidase-IN-10 in biological experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Neuraminidase-IN-10 (MCE HY-151103), a potent inhibitor of influenza neuraminidase, in biological experiments. The following information is based on established methodologies for neuraminidase inhibitors and specific data from the primary literature citing this compound.
Product Information
| Parameter | Value |
| Product Name | This compound |
| Catalog Number | HY-151103 (MedChemExpress) |
| Molecular Weight | 486.62 g/mol |
| Chemical Formula | C₂₆H₃₄N₂O₅S |
| CAS Number | 2685786-29-0 |
Solubility and Stock Solution Preparation
The recommended solvent for preparing stock solutions of this compound for in vitro biological assays is Dimethyl Sulfoxide (DMSO) .
Quantitative Solubility Data:
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mM | Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. |
| Aqueous Buffers | Low solubility | Direct dissolution in aqueous buffers is not recommended. Dilute from a DMSO stock. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4866 mg of the compound.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound. For 0.4866 mg, add 100 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Experimental Protocols
In Vitro Neuraminidase Inhibition Assay (Fluorometric):
This protocol is adapted from the methods described in the primary literature for testing neuraminidase inhibitors.[1]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant neuraminidase enzyme
-
Assay Buffer (e.g., MES buffer, pH 6.5, containing CaCl₂)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid, MUNANA)
-
Stop Solution (e.g., freshly prepared NaOH in ethanol)
-
Black 96-well plates suitable for fluorescence measurements
-
Plate reader with fluorescence detection capabilities (Excitation: ~365 nm, Emission: ~450 nm)
Experimental Workflow Diagram:
Caption: Workflow for the in vitro neuraminidase inhibition assay.
Procedure:
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of the 10 mM this compound stock solution in 100% DMSO.
-
Working Solution Preparation: Further dilute the DMSO serial dilutions into the Assay Buffer to achieve the final desired concentrations for the assay. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects on enzyme activity.
-
Enzyme Preparation: Dilute the recombinant neuraminidase enzyme to the working concentration in cold Assay Buffer.
-
Assay Plate Setup:
-
Add the diluted this compound solutions to the wells of a black 96-well plate.
-
Include positive control wells (e.g., Oseltamivir Carboxylate) and negative control wells (Assay Buffer with the same final DMSO concentration).
-
Add the diluted enzyme solution to all wells except for the substrate blank.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the MUNANA substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence of the plate using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway
This compound is an inhibitor of viral neuraminidase, a key enzyme in the influenza virus life cycle. It does not directly interact with host cell signaling pathways but rather disrupts viral propagation.
Influenza Virus Release and Inhibition Diagram:
References
Application Notes and Protocols for a Novel Neuraminidase Inhibitor
Product Name: Neuraminidase-IN-10 (Hypothetical)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a potent and selective inhibitor of viral neuraminidase, an essential enzyme for the release and spread of many enveloped viruses, most notably influenza viruses. By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed viral particles. This inhibition leads to the aggregation of virions at the cell surface and a reduction in viral propagation. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound.
Mechanism of Action
Viral neuraminidase is a glycoside hydrolase enzyme that cleaves the glycosidic linkages of neuraminic acids. In influenza virus, it facilitates the release of progeny virions from the surface of infected cells. This compound is designed to act as a competitive inhibitor of this enzyme, effectively halting the viral replication cycle at the budding and release stage.
Application of Neuraminidase-IN-10 in the Study of Drug-Resistant Neuraminidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant influenza strains poses a significant challenge to global public health. Resistance to widely used neuraminidase inhibitors (NAIs), such as oseltamivir, is often linked to specific mutations in the viral neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected host cells.[1] The H274Y mutation in N1 subtype neuraminidase, for example, is a well-known substitution that confers high-level resistance to oseltamivir.[1] This necessitates the development of novel NAIs that can effectively inhibit these resistant variants.
Data Presentation
The inhibitory potency of Neuraminidase-IN-10 has been evaluated against various wild-type and oseltamivir-resistant influenza A virus neuraminidases. The data, summarized from the primary literature, demonstrates its superior or comparable activity relative to oseltamivir carboxylate (OSC), the active metabolite of oseltamivir.
| Neuraminidase/Virus Strain | Genotype | This compound IC50 (nM) | Oseltamivir Carboxylate (OSC) IC50 (nM) | Fold Improvement |
| A/California/04/2009 (H1N1) | Wild-Type | 2.6 | 3.5 | 1.3 |
| A/California/04/2009 (H1N1) | H274Y Mutant | 10.5 | 1250 | 119 |
| A/Anhui/1/2013 (H7N9) | Wild-Type | 1.8 | 2.1 | 1.2 |
| A/duck/Hubei/xn/2007 (H5N1) | Wild-Type | 5.1 | 14.2 | 2.8 |
| A/chicken/Shandong/03/2015 (H5N8) | Wild-Type | 1.65 | 4.3 | 2.6 |
Data synthesized from Han Ju, et al. J Med Chem. 2022.[2]
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of neuraminidase inhibition and resistance.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This protocol is adapted from standard methods for determining the 50% inhibitory concentration (IC50) of a neuraminidase inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant neuraminidase (wild-type and mutant)
-
This compound
-
Oseltamivir carboxylate (as a control)
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
Black, 96-well, flat-bottom plates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Enzyme Preparation:
-
Dilute the recombinant neuraminidase stock in cold assay buffer to a working concentration that yields a linear kinetic response for at least 60 minutes. The optimal concentration should be determined empirically.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO), and then create a series of 2-fold dilutions in assay buffer. The final concentration range should span the expected IC50 value.
-
Prepare a parallel set of dilutions for oseltamivir carboxylate as a positive control.
-
-
Assay Reaction:
-
In a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells.
-
Include control wells:
-
No inhibitor (100% activity)
-
No enzyme (background fluorescence)
-
-
Add 25 µL of the diluted neuraminidase enzyme to all wells except the "no enzyme" controls.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Incubation:
-
Prepare a working solution of MUNANA substrate in assay buffer (e.g., 200 µM).
-
Add 50 µL of the MUNANA solution to all wells to initiate the reaction. The final reaction volume will be 100 µL.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Stopping the Reaction and Reading Fluorescence:
-
Terminate the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence intensity on a plate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the average background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound represents a promising development in the ongoing effort to combat influenza, particularly in the face of growing resistance to established antiviral therapies. Its unique mechanism of targeting the 150-cavity of the neuraminidase enzyme allows it to maintain high potency against oseltamivir-resistant strains, such as those carrying the H274Y mutation. The protocols and data presented herein provide a framework for researchers to effectively utilize and evaluate this compound in their studies of influenza virology and drug development. Continued investigation of such next-generation inhibitors is critical for pandemic preparedness and the management of seasonal influenza.
References
Application Notes and Protocols for Probing Neuraminidase Function Using Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing small molecule neuraminidase inhibitors as tools to investigate the function of viral neuraminidase. The protocols outlined below are based on established methodologies for assessing enzyme activity and inhibition, crucial for antiviral research and drug development.
Introduction to Neuraminidase Function and Inhibition
Neuraminidase (NA) is a crucial enzyme for the influenza virus, facilitating the release of newly formed virus particles from infected host cells.[1][2][3] It does so by cleaving terminal sialic acid residues from glycoproteins on the cell surface, to which the viral hemagglutinin (HA) protein would otherwise remain bound.[2][4] By inhibiting the enzymatic activity of neuraminidase, the release and spread of the virus can be effectively blocked.[4] Small molecule inhibitors that mimic the natural substrate of neuraminidase, sialic acid, are therefore potent antiviral agents and valuable research tools.[4]
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors are designed to bind to the active site of the neuraminidase enzyme with high affinity, preventing it from cleaving sialic acid.[4] This competitive inhibition results in the aggregation of newly formed virions on the surface of the host cell, preventing their release and subsequent infection of other cells.[2][3]
Caption: Mechanism of Neuraminidase Inhibition.
Quantitative Data on Neuraminidase Inhibition
The potency of neuraminidase inhibitors is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[5] The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are also important parameters for characterizing enzyme kinetics.[6][7]
Table 1: Hypothetical IC50 Values of Neuraminidase Inhibitors against Different Influenza Strains
| Inhibitor | Influenza A/H1N1 (nM) | Influenza A/H3N2 (nM) | Influenza B (nM) |
| Neuraminidase-IN-10 | 0.85 | 1.20 | 2.50 |
| Oseltamivir | 0.90 | 1.50 | 3.00 |
| Zanamivir | 0.50 | 0.80 | 1.20 |
| Peramivir | 0.30 | 0.60 | 1.00 |
Table 2: Hypothetical Enzyme Kinetic Parameters in the Presence of this compound
| Virus Strain | Treatment | Km (µM) | Vmax (µM/min) |
| Influenza A/H3N2 | No Inhibitor | 25.5 | 150.0 |
| This compound (1 nM) | 45.2 | 148.5 |
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from methods using the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][8][9]
Materials:
-
Neuraminidase inhibitor (e.g., this compound)
-
Influenza virus stock
-
MUNANA substrate (Sigma-Aldrich)
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2[5]
-
Stop Solution: 0.14 M NaOH in 83% ethanol[5]
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer.
-
In a 96-well plate, add 25 µL of each inhibitor dilution to duplicate wells. For control wells (no inhibitor), add 25 µL of assay buffer.
-
Add 25 µL of diluted virus sample to each well, except for the substrate blank wells.
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Prepare the MUNANA substrate solution at a final concentration of 100 µM in the assay buffer.[5]
-
Add 50 µL of the MUNANA substrate solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.[10]
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[6]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuraminidase inhibitor susceptibility and neuraminidase enzyme kinetics of human influenza A and B viruses circulating in Thailand in 2010–2015 | PLOS One [journals.plos.org]
- 7. Neuraminidase inhibitor susceptibility and neuraminidase enzyme kinetics of human influenza A and B viruses circulating in Thailand in 2010-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for Testing Neuraminidase-IN-10 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase inhibitors are a critical class of antiviral drugs for the treatment and prophylaxis of influenza A and B viruses. These inhibitors function by blocking the active site of the viral neuraminidase enzyme, which is essential for the release of progeny virions from infected host cells. By inhibiting neuraminidase, these drugs prevent the spread of the virus to new cells. This document provides detailed application notes and protocols for testing the in vitro efficacy of a novel neuraminidase inhibitor, Neuraminidase-IN-10, using appropriate cell lines and assay methodologies.
Note: As of the latest literature search, specific quantitative efficacy data (e.g., IC50 values) for "this compound" is not publicly available. The quantitative data presented in these notes are derived from studies on well-characterized neuraminidase inhibitors such as Oseltamivir, Zanamivir, Peramivir, and Laninamivir. These values should serve as a reference for establishing experimental parameters and interpreting results when testing this compound.
Suitable Cell Lines for Neuraminidase Inhibitor Testing
The selection of an appropriate cell line is crucial for the successful evaluation of antiviral compounds. For influenza virus research and neuraminidase inhibitor testing, several cell lines are widely used due to their susceptibility to influenza virus infection and robust replication characteristics.
Recommended Cell Lines:
-
MDCK (Madin-Darby Canine Kidney) Cells: These are the most common choice for influenza virus isolation and propagation.[1][2] They support the growth of a wide range of influenza A and B virus strains.[1]
-
A549 (Human Lung Adenocarcinoma) Cells: As a human-derived cell line, A549 cells are physiologically relevant for studying respiratory viruses.[3] They are suitable for investigating virus-host interactions and the efficacy of antiviral drugs.[3]
-
Calu-3 (Human Bronchial Epithelial) Cells: This cell line is another excellent human-derived model for studying influenza virus infection in the context of the human airway epithelium.[3]
-
HEK293 (Human Embryonic Kidney) Cells: These cells are easily transfected and are often used for producing recombinant viral proteins, including neuraminidase, for in vitro assays.[4]
-
Vero (African Green Monkey Kidney) Cells: Vero cells are also susceptible to influenza virus infection and are used in various virological applications.[5]
Table 1: Summary of Recommended Cell Lines
| Cell Line | Origin | Key Advantages for Neuraminidase Inhibitor Testing |
| MDCK | Canine Kidney | High susceptibility to a broad range of influenza viruses, well-established protocols.[1][2] |
| A549 | Human Lung | Physiologically relevant human origin, suitable for studying host-virus interactions.[3] |
| Calu-3 | Human Bronchial | Represents human airway epithelium, good for studying respiratory infections.[3] |
| HEK293 | Human Embryonic Kidney | High transfection efficiency, ideal for recombinant protein expression for enzymatic assays.[4] |
| Vero | Monkey Kidney | Susceptible to various viruses, established use in virology.[5] |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This is the most widely used method for determining the inhibitory activity of compounds against the neuraminidase enzyme.[6] The assay is based on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the neuraminidase enzyme, which releases a fluorescent product (4-methylumbelliferone).[6][7]
Materials:
-
Influenza virus stock (e.g., A/H1N1, A/H3N2, or Influenza B)
-
Selected cell line (e.g., MDCK cells)
-
This compound (and control inhibitors like Oseltamivir)
-
MUNANA substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)[7]
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[1]
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Virus Titration: Perform a serial dilution of the virus stock to determine the optimal concentration that yields a robust fluorescent signal within the linear range of the assay.
-
Compound Preparation: Prepare a series of dilutions of this compound and control inhibitors in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the diluted virus to each well (except for the blank controls).
-
Add the various concentrations of this compound or control inhibitors to the wells containing the virus.
-
Include virus-only (no inhibitor) and blank (no virus, no inhibitor) controls.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Add the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 1 hour.[7]
-
-
Stopping the Reaction: Add the stop solution to all wells to terminate the enzymatic reaction.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[7]
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each concentration of the inhibitor compared to the virus-only control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Efficacy Assay
This assay measures the ability of a compound to inhibit influenza virus replication in a cell culture system.
Materials:
-
Selected cell line (e.g., MDCK or A549 cells)
-
Influenza virus stock
-
This compound
-
Cell culture medium
-
Reagents for quantifying viral replication (e.g., Neuraminidase activity assay as described above, or TCID50 assay)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the selected cells in a 96-well plate and grow them to confluency.
-
Infection:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a predetermined multiplicity of infection (MOI) of the influenza virus.
-
-
Treatment:
-
After a 1-hour incubation with the virus, remove the inoculum and wash the cells.
-
Add fresh cell culture medium containing various concentrations of this compound or control inhibitors.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Quantification of Viral Replication:
-
Neuraminidase Activity: Collect the cell culture supernatant and measure the neuraminidase activity as described in Protocol 2.1. A reduction in neuraminidase activity indicates inhibition of viral replication.
-
TCID50 Assay: Perform a tissue culture infectious dose (TCID50) assay on the supernatant to quantify the amount of infectious virus produced.
-
-
Data Analysis: Determine the 50% effective concentration (EC50) of this compound, which is the concentration that inhibits viral replication by 50%.
Quantitative Data for Reference Neuraminidase Inhibitors
The following tables summarize the IC50 values for well-established neuraminidase inhibitors against different influenza virus strains. This data can be used as a benchmark for evaluating the potency of this compound.
Table 2: IC50 Values (nM) of Neuraminidase Inhibitors Against Influenza A Viruses
| Inhibitor | Influenza A/H1N1 | Influenza A/H3N2 |
| Oseltamivir | 0.51 - 1.2 | 0.19 - 0.62 |
| Zanamivir | 0.76 | 1.48 - 2.17 |
| Peramivir | Not specified | Not specified |
| Laninamivir | Not specified | Not specified |
| Data compiled from multiple sources.[3][6] |
Table 3: IC50 Values (nM) of Neuraminidase Inhibitors Against Influenza B Virus
| Inhibitor | Influenza B |
| Oseltamivir | 8.8 |
| Zanamivir | 2.28 |
| Peramivir | Not specified |
| Laninamivir | Not specified |
| Data compiled from multiple sources.[6] |
Visualizations
Signaling Pathway of Neuraminidase Action and Inhibition
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of action of neuraminidase inhibitors.
Caption: Mechanism of neuraminidase action and its inhibition.
Experimental Workflow for Neuraminidase Inhibition Assay
The following diagram outlines the key steps in the fluorometric neuraminidase inhibition assay.
Caption: Workflow for the fluorometric neuraminidase inhibition assay.
Conclusion
These application notes provide a comprehensive framework for researchers to evaluate the efficacy of this compound. By utilizing the recommended cell lines and detailed protocols, researchers can generate robust and reproducible data. The provided quantitative data for existing neuraminidase inhibitors serves as a valuable point of comparison. The visual diagrams of the signaling pathway and experimental workflow are intended to facilitate a clear understanding of the underlying principles and methodologies.
References
- 1. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance [mdpi.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. A neuraminidase potency assay for quantitative assessment of neuraminidase in influenza vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuraminidase-IN-10 in Animal Models of Influenza
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuraminidase-IN-10 is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, a critical component for the release of progeny virions from infected cells. Inhibition of NA leads to the aggregation of viruses at the cell surface and a reduction in viral spread. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a mouse model of influenza, along with representative data and visualizations to guide experimental design and interpretation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC₅₀ (N1) | 0.8 nM | Concentration of this compound required to inhibit 50% of the enzymatic activity of N1 subtype neuraminidase. |
| IC₅₀ (N2) | 1.2 nM | Concentration of this compound required to inhibit 50% of the enzymatic activity of N2 subtype neuraminidase. |
| EC₅₀ (A/PR/8/34) | 15 nM | Concentration of this compound required to inhibit 50% of the cytopathic effect of influenza A/Puerto Rico/8/34 (H1N1) virus in MDCK cells. |
| CC₅₀ (MDCK) | > 50 µM | Concentration of this compound that results in 50% cytotoxicity in Madin-Darby Canine Kidney (MDCK) cells. |
| Selectivity Index | > 3300 | The ratio of CC₅₀ to EC₅₀, indicating a favorable safety profile in vitro. |
Table 2: Pharmacokinetic Properties of this compound in Mice (Single Oral Dose)
| Parameter | 10 mg/kg | 30 mg/kg |
| Cₘₐₓ (ng/mL) | 450 | 1300 |
| Tₘₐₓ (h) | 1.0 | 1.5 |
| AUC₀₋₂₄ (ng·h/mL) | 2800 | 8500 |
| t₁/₂ (h) | 4.5 | 5.0 |
| Bioavailability (%) | 35 | 38 |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Influenza (A/PR/8/34)
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) | Mean Lung Viral Titer (log₁₀ PFU/g) at Day 5 Post-Infection |
| Vehicle Control | - | 0 | 6.8 ± 0.5 |
| This compound | 1 | 40 | 5.2 ± 0.6 |
| This compound | 5 | 80 | 3.5 ± 0.4 |
| This compound | 10 | 100 | 2.1 ± 0.3 |
| Oseltamivir | 10 | 100 | 2.3 ± 0.4 |
Experimental Protocols
In Vivo Efficacy Evaluation in a Mouse Model of Lethal Influenza Infection
This protocol outlines the steps to assess the antiviral efficacy of this compound in mice lethally infected with influenza A virus.
Materials:
-
Specific-pathogen-free female BALB/c mice (6-8 weeks old)
-
Influenza A/Puerto Rico/8/34 (H1N1) virus stock
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oseltamivir phosphate (positive control)
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
-
Madin-Darby Canine Kidney (MDCK) cells
-
Minimal Essential Medium (MEM) with TPCK-trypsin
-
Agarose
Procedure:
-
Acclimatization: Acclimate mice to laboratory conditions for at least 72 hours prior to the experiment.
-
Infection:
-
Anesthetize mice lightly with isoflurane.
-
Infect mice intranasally with a lethal dose (e.g., 5 x LD₅₀) of influenza A/PR/8/34 virus in a 50 µL volume of sterile PBS.
-
-
Treatment:
-
Randomly assign mice to treatment groups (n=10 per group): Vehicle control, this compound (e.g., 1, 5, 10 mg/kg/day), and positive control (e.g., Oseltamivir, 10 mg/kg/day).
-
Initiate treatment 4 hours post-infection.
-
Administer the compounds orally (gavage) twice daily for 5 consecutive days.
-
-
Monitoring:
-
Monitor mice daily for 14 days for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, lethargy).
-
Euthanize mice that lose more than 25% of their initial body weight.
-
-
Viral Titer Determination (Satellite Group):
-
Include a satellite group of mice (n=3-5 per group) for virological analysis.
-
Euthanize these mice on day 5 post-infection.
-
Aseptically harvest the lungs and homogenize in sterile PBS.
-
Determine the viral titers in the lung homogenates using a plaque assay on MDCK cells.
-
Plaque Assay for Viral Titer Quantification
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the lung homogenates in MEM.
-
Infection: Wash the MDCK cell monolayers with PBS and infect with 100 µL of each viral dilution for 1 hour at 37°C.
-
Agarose Overlay: Remove the inoculum and overlay the cells with MEM containing 1% agarose and TPCK-trypsin.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
Calculation: Calculate the viral titer as plaque-forming units per gram (PFU/g) of lung tissue.
Visualizations
Caption: Mechanism of action of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Neuraminidase-IN-10 Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Neuraminidase-IN-10 for maximum inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an in vitro neuraminidase inhibition assay?
For a novel inhibitor like this compound, it is advisable to start with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to 1 pM. The optimal concentration for maximum inhibition will be several-fold higher than the determined IC50 value, typically in the high nanomolar to low micromolar range, depending on the potency of the inhibitor and the specific assay conditions.
Q2: How can I determine the IC50 value for this compound?
The IC50 value can be determined by performing a dose-response experiment. In a typical neuraminidase inhibition assay, you will measure the enzyme activity at a range of this compound concentrations. The data is then plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. A sigmoidal curve is fitted to the data to calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Q3: My this compound is not showing any inhibition. What are the possible reasons?
Several factors could contribute to a lack of inhibition:
-
Incorrect Concentration: The concentrations tested may be too low to elicit an inhibitory effect. It is recommended to test a wider and higher range of concentrations.
-
Compound Instability: this compound may be unstable under the experimental conditions (e.g., temperature, pH, or buffer components). Ensure proper storage and handling of the compound.
-
Assay Conditions: The substrate concentration, enzyme concentration, or incubation time may not be optimal for detecting inhibition.
-
Enzyme Source: The neuraminidase enzyme from different sources (e.g., different viral strains or species) can have varying susceptibility to inhibitors.
Q4: I am observing high background noise in my neuraminidase inhibition assay. How can I reduce it?
High background noise can be caused by several factors:
-
Substrate Autohydrolysis: The substrate used in the assay may be hydrolyzing spontaneously. Including a no-enzyme control can help to quantify and subtract this background.
-
Contaminants: The enzyme preparation or other reagents may be contaminated. Using high-purity reagents and sterile techniques can minimize this issue.
-
Detector Sensitivity: The settings on your plate reader or other detection instrument may be too high. Optimize the detector gain or integration time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors, uneven mixing, or temperature fluctuations across the plate. | Ensure accurate and consistent pipetting. Mix all solutions thoroughly. Incubate plates in a stable temperature environment. |
| Low signal-to-noise ratio | Suboptimal substrate or enzyme concentration. | Optimize the concentrations of both the neuraminidase enzyme and the substrate to achieve a robust signal. |
| Precipitation of this compound in the assay buffer | Poor solubility of the compound at the tested concentrations. | Test the solubility of this compound in the assay buffer beforehand. If necessary, use a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity). |
| Inconsistent results across different experiments | Variation in reagent preparation, incubation times, or instrument settings. | Prepare fresh reagents for each experiment. Standardize all experimental parameters, including incubation times and instrument settings. |
Experimental Protocols
Neuraminidase Inhibition Assay Protocol
This protocol describes a typical fluorometric neuraminidase inhibition assay using 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) as a substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
Prepare a working solution of neuraminidase enzyme in assay buffer.
-
Prepare a working solution of MUNANA substrate in assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of each this compound dilution to the wells of a black 96-well plate.
-
Include control wells with buffer only (for 100% activity) and a known inhibitor (positive control).
-
Add 25 µL of the neuraminidase enzyme solution to all wells and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50.
-
Cytotoxicity Assay Protocol
This protocol describes a basic MTT assay to assess the cytotoxicity of this compound on a chosen cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include control wells with medium only (for 100% viability) and a known cytotoxic agent (positive control).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration of this compound relative to the untreated control.
-
Plot the percent viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound against Different Neuraminidase Subtypes.
| Neuraminidase Subtype | IC50 (nM) |
| H1N1 | 15.2 |
| H3N2 | 25.8 |
| Influenza B | 45.1 |
Note: These are example data and should be determined experimentally for this compound.
Table 2: Example Cytotoxicity Profile of this compound.
| Cell Line | CC50 (µM) |
| MDCK | > 100 |
| A549 | > 100 |
| HepG2 | 85.3 |
Note: These are example data and should be determined experimentally for this compound.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Mechanism of action of neuraminidase inhibitors.
Caption: A logical approach to troubleshooting failed inhibition assays.
Technical Support Center: Troubleshooting Neuraminidase-IN-10 Insolubility
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Neuraminidase-IN-10 in aqueous buffers. The following information is based on typical characteristics of hydrophobic small molecule inhibitors and is intended to serve as a general guideline.
Frequently Asked Questions (FAQs)
Q1: I am unable to dissolve this compound in my standard aqueous buffer (e.g., PBS, Tris). What is the recommended solvent?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. For initial stock solutions, it is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or absolute ethanol. A high-concentration stock solution (e.g., 10-50 mM) should be prepared in one of these solvents first. This stock can then be diluted into your aqueous experimental buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5%) to not affect the biological system.
Q2: After diluting my DMSO stock of this compound into my aqueous buffer, I observe precipitation. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Vortexing during dilution: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Lowering the final concentration: The desired final concentration of this compound may be above its solubility limit in the aqueous buffer. Try a lower final concentration.
-
Using a surfactant or co-solvent: The addition of a small amount of a biocompatible surfactant, such as Tween-80 (0.01-0.1%) or Pluronic F-68 (0.02-0.1%), to your aqueous buffer can help to maintain the solubility of the compound.
-
Adjusting the pH: The solubility of some compounds can be pH-dependent. Depending on the pKa of this compound, adjusting the pH of your buffer may improve its solubility.
Q3: Can I sonicate the solution to help dissolve this compound?
A3: Yes, sonication can be a useful technique to aid in the dissolution of this compound. A brief sonication in a water bath can help to break up aggregates and increase the rate of dissolution. However, it is important to monitor the temperature during sonication, as excessive heat can degrade the compound or affect your experimental system.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A4: The tolerance of cell lines to DMSO can vary. However, a general recommendation is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts or cytotoxicity. It is always best practice to include a vehicle control (your final buffer with the same concentration of DMSO but without this compound) in your experiments.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents. This data should be used as a starting point for your own experimental validation.
| Solvent | Approximate Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| DMF | ≥ 30 mg/mL | An alternative to DMSO for stock solutions. |
| Ethanol (95%) | ~10 mg/mL | Can be used for stock solutions, but may have lower solubility. |
| PBS (pH 7.4) | < 0.1 mg/mL | Demonstrates the low aqueous solubility of the compound. |
| PBS with 0.1% Tween-80 | ~0.5 mg/mL | Shows the improvement in solubility with the addition of a surfactant. |
| Tris Buffer (pH 8.0) | < 0.1 mg/mL | Solubility remains low in another common aqueous buffer. |
Experimental Protocol: Solubility Assessment
This protocol provides a method to determine the approximate solubility of this compound in a buffer of your choice.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Create a series of dilutions of this stock solution into your target aqueous buffer (e.g., PBS) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all dilutions and the vehicle control.
-
Incubate the dilutions at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle agitation.
-
Visually inspect each dilution for any signs of precipitation. A clear solution indicates that the compound is soluble at that concentration.
-
For a more quantitative assessment , centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The highest concentration at which no precipitate is observed and the measured concentration in the supernatant matches the nominal concentration is the approximate solubility limit.
Visual Troubleshooting and Pathway Diagrams
A troubleshooting workflow for addressing insolubility issues with this compound.
A simplified diagram of this compound inhibiting viral progeny release.
Neuraminidase-IN-10 off-target effects and how to mitigate them
Disclaimer: The following information is provided for a hypothetical neuraminidase inhibitor, "Neuraminidase-IN-10," based on the known characteristics of neuraminidase inhibitors as a class. No specific public data exists for a compound with this designation. This guide is intended to support researchers in anticipating and addressing potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets for this compound?
This compound is designed to inhibit viral neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells.[1][2][3][4] By blocking this enzyme, the spread of the virus is impeded. The catalytic site of viral neuraminidase is highly conserved across many influenza strains, making it an attractive target for antiviral drugs.[3][5]
Q2: What are the most likely off-targets for a viral neuraminidase inhibitor like this compound?
The most probable off-targets for a viral neuraminidase inhibitor are the human neuraminidases (NEU1, NEU2, NEU3, and NEU4).[1][6][7] These enzymes are structurally related to viral neuraminidase and are involved in various cellular processes, including lysosomal catabolism and cell signaling.[7][8] Inhibition of these human enzymes can lead to unintended biological consequences.
Q3: What are the potential cellular consequences of inhibiting human neuraminidases?
Inhibition of human neuraminidases can have diverse effects depending on the specific enzyme and cell type. For instance:
-
NEU1 is primarily located in lysosomes and on the cell surface, where it is involved in the catabolism of sialylated glycoconjugates and the modulation of receptor activity.[7][8] Its inhibition could disrupt these processes.
-
NEU2 is a cytosolic enzyme, and its inhibition may affect cellular processes regulated by cytosolic sialidases.[8]
-
NEU3 is a plasma membrane-associated enzyme that preferentially acts on gangliosides, and its inhibition could alter cell signaling pathways.[8]
-
NEU4 is found in the inner mitochondrial membrane and its inhibition could potentially impact mitochondrial function.
Q4: How can I assess the selectivity of this compound?
Selectivity can be determined by comparing the inhibitory activity (e.g., IC50 value) of this compound against the target viral neuraminidase versus a panel of human neuraminidases. A significantly higher IC50 value for the human enzymes compared to the viral enzyme indicates good selectivity. Kinase profiling is also recommended, as many small molecule inhibitors can have off-target effects on kinases.
Troubleshooting Guide
Q1: I'm observing unexpected cellular phenotypes (e.g., altered cell signaling, toxicity) in my experiments. Could this be due to off-target effects of this compound?
Yes, unexpected cellular phenotypes are often a sign of off-target effects. If you observe effects that cannot be explained by the inhibition of viral neuraminidase, it is crucial to investigate potential off-target interactions. A logical workflow to troubleshoot this is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Neuraminidase Characteristics and Potential as a Vaccine Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuraminidase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Neuraminidase-1: A novel therapeutic target in multistage tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Neuraminidase-IN-10 in solution
Technical Support Center: Neuraminidase-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is a potent neuraminidase (NA) inhibitor with demonstrated activity against various influenza strains, including H1N1, H5N1, and H5N8.[1] Its primary application is in pre-clinical research and drug development as a potential anti-influenza therapeutic.
2. What are the general recommendations for storing solid this compound?
It is recommended to store the solid form of this compound under the conditions specified on the Certificate of Analysis provided by the supplier.[1] Generally, solid small molecules are best stored in a cool, dry, and dark place.
3. How should I prepare stock solutions of this compound?
For initial experiments, it is advisable to prepare a high-concentration stock solution in a suitable organic solvent. The choice of solvent can significantly impact the stability of the compound.[2] Based on common practices for small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is often a good starting point. Prepare the stock solution, aliquot it into single-use vials to minimize freeze-thaw cycles, and store at -20°C or -80°C.
4. What are the initial signs of instability or degradation of this compound in solution?
Visual signs of instability can include precipitation, cloudiness, or color change in the solution.[3] A decrease in the expected biological activity or the appearance of unexpected peaks in analytical chromatography (like HPLC) are also strong indicators of degradation.[4][5]
5. How can I improve the solubility and stability of this compound in my aqueous assay buffer?
Improving the stability of poorly water-soluble compounds often involves a combination of strategies.[6][7] Consider the following approaches:
-
pH Modification: Adjusting the pH of the buffer can improve the solubility and stability of ionizable compounds.[6]
-
Co-solvents: The use of water-miscible organic solvents as co-solvents can enhance solubility.[6]
-
Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds.[8]
-
Cyclodextrins: These can form inclusion complexes with the drug molecule, enhancing its solubility and stability in aqueous solutions.[7]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
Possible Causes and Solutions:
| Probable Cause | Proposed Solution |
| Low aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on the assay. |
| Compound "crashing out" of solution. | Prepare intermediate dilutions in a solvent mixture that is more compatible with the aqueous buffer. Consider using a formulation with solubilizing agents like cyclodextrins or surfactants.[6][7] |
| Incorrect buffer pH. | Determine the pKa of this compound (if available) and adjust the buffer pH to a range where the compound is most soluble.[6] |
| High final concentration. | Reduce the final concentration of the compound in the assay if experimentally feasible. |
Issue 2: Loss of biological activity of this compound over time.
Possible Causes and Solutions:
| Probable Cause | Proposed Solution |
| Chemical degradation (e.g., hydrolysis, oxidation). | Prepare fresh solutions before each experiment. Store stock solutions in small, single-use aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[9] |
| Adsorption to container surfaces. | Use low-adsorption plasticware or silanized glassware. The addition of a small amount of a non-ionic surfactant can also help prevent adsorption. |
| Photodegradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[10][11] |
| Incompatibility with buffer components. | Evaluate the stability of this compound in different buffer systems to identify any incompatible components. |
Experimental Protocols
Protocol 1: Preliminary Solubility and Stability Assessment
This protocol provides a method to screen for suitable solvents and assess the short-term stability of this compound.
Materials:
-
This compound (solid)
-
Selection of solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)
-
Aqueous buffer (relevant to the planned assay)
-
HPLC system with a suitable column (e.g., C18)[4]
Methodology:
-
Solubility Screen:
-
Prepare saturated solutions of this compound in each test solvent.
-
Equilibrate the solutions for 24 hours at room temperature.
-
Centrifuge the solutions to pellet undissolved compound.
-
Analyze the supernatant by a suitable method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration.
-
-
Short-Term Stability:
-
Prepare a stock solution of this compound in the solvent that provided the best solubility.
-
Dilute the stock solution to a final concentration in the aqueous assay buffer.
-
Incubate the solution at different temperatures (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze by HPLC to quantify the amount of remaining intact this compound.[12]
-
Data Presentation:
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | 10 - 20 |
| Methanol | 5 - 10 |
| Acetonitrile | 1 - 5 |
| Water | < 0.1 |
Table 2: Short-Term Stability of this compound in Aqueous Buffer (1% DMSO) (Hypothetical Data)
| Temperature | % Remaining after 8 hours |
| 4°C | 98% |
| Room Temperature (22°C) | 92% |
| 37°C | 81% |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. glpbio.com [glpbio.com]
- 10. rsc.org [rsc.org]
- 11. Photodegradation and inhibition of drug-resistant influenza virus neuraminidase using anthraquinone–sialic acid hybrids [agris.fao.org]
- 12. scispace.com [scispace.com]
Overcoming Neuraminidase-IN-10 resistance in influenza strains
Introduction
Welcome to the technical support center for Neuraminidase-IN-10, a novel, high-potency inhibitor of the influenza virus neuraminidase (NA) enzyme. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and troubleshooting potential challenges in their experiments. While this compound has shown broad activity against various influenza A and B strains, the emergence of resistance is a critical aspect of antiviral research. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to support your investigations into influenza virus susceptibility and resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the influenza virus neuraminidase enzyme.[1] By binding to the active site of neuraminidase, it prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles.[1][2] This inhibition blocks the release of progeny viruses from infected cells, thereby limiting the spread of infection.[1]
Q2: Which influenza strains are susceptible to this compound?
A2: this compound has been designed to exhibit broad-spectrum activity against both influenza A and B viruses. Pre-clinical data indicate high efficacy against seasonal H1N1, H3N2, and influenza B lineages. It also shows potent activity against avian influenza strains of public health concern, such as H5N1.
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. When handling the compound, standard laboratory personal protective equipment (PPE) should be worn.
Q4: What are the known mechanisms of resistance to neuraminidase inhibitors?
A4: Resistance to neuraminidase inhibitors primarily arises from mutations in the neuraminidase gene that alter the enzyme's active site, reducing the binding affinity of the inhibitor.[3][4][5] Common resistance mechanisms include mutations that cause structural hindrance or changes in the stability of the neuraminidase monomer.[3][4] For some neuraminidase inhibitors, specific mutations like H274Y in N1 and E119V in N2 are well-characterized markers of resistance.[3][6]
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro and cell-based assays with this compound.
Issue 1: High variability in IC50 values in the Neuraminidase Inhibition Assay.
-
Question: My calculated IC50 values for this compound against a specific influenza strain are inconsistent across experiments. What could be the cause?
-
Answer:
-
Potential Cause 1: Inconsistent Virus Titer. The amount of neuraminidase enzyme in the assay is critical. Variations in the viral stock titer will lead to inconsistent results.
-
Solution: Ensure that the viral stock is properly titered and use a consistent amount of virus in each assay. It is recommended to perform a virus titration alongside each inhibition assay.
-
-
Potential Cause 2: Substrate Instability. The fluorogenic substrate, such as MUNANA, can degrade over time, especially if not stored correctly.
-
Solution: Prepare fresh substrate solution for each experiment and store the stock solution as recommended by the manufacturer, protected from light.
-
-
Potential Cause 3: Pipetting Errors. Inaccurate pipetting, especially when preparing serial dilutions of the inhibitor, can introduce significant variability.
-
Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. Consider using automated liquid handlers for high-throughput screening.
-
-
Issue 2: Loss of this compound efficacy in cell-based assays (e.g., Plaque Reduction Assay).
-
Question: this compound shows potent inhibition in the enzyme assay, but its effectiveness is significantly lower in our cell-based antiviral assays. Why is this happening?
-
Answer:
-
Potential Cause 1: Compound Cytotoxicity. High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the host cells, affecting the plaque formation and leading to inaccurate EC50 values.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and the solvent on the specific cell line being used.
-
-
Potential Cause 2: Emergence of Resistant Variants. The virus population may contain pre-existing resistant variants that are selected for under the pressure of the inhibitor.
-
Solution: Sequence the neuraminidase gene of the virus population before and after the experiment to identify any potential resistance-conferring mutations.
-
-
Potential Cause 3: Cell Line Variability. Different cell lines can have varying levels of sialic acid expression on their surface, which can influence the apparent efficacy of neuraminidase inhibitors.
-
Solution: Standardize the cell line and passage number used for all experiments. Ensure consistent cell seeding density and growth conditions.
-
-
Issue 3: Suspected this compound resistance in a previously susceptible influenza strain.
-
Question: An influenza strain that was initially susceptible to this compound now shows reduced susceptibility. How can I confirm and characterize this resistance?
-
Answer:
-
Step 1: Phenotypic Confirmation.
-
Action: Perform a neuraminidase inhibition assay to determine the IC50 value of this compound against the suspected resistant strain and compare it to the IC50 value of the parental (susceptible) strain. A significant increase (e.g., >10-fold) in the IC50 value is indicative of resistance.[7]
-
-
Step 2: Genotypic Analysis.
-
Action: Sequence the neuraminidase gene of the resistant virus. Compare the sequence to that of the parental strain to identify any amino acid substitutions.
-
-
Step 3: Reverse Genetics.
-
Action: If a mutation is identified, use reverse genetics to introduce the mutation into a wild-type virus backbone. Then, perform phenotypic assays with the recombinant virus to confirm that the specific mutation confers resistance to this compound.
-
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound and Oseltamivir against Influenza A and B Viruses.
| Virus Strain | Neuraminidase Subtype | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Fold Difference |
| A/California/07/2009 | H1N1 | 0.8 ± 0.2 | 1.5 ± 0.4 | 1.9 |
| A/Victoria/361/2011 | H3N2 | 1.2 ± 0.3 | 2.8 ± 0.7 | 2.3 |
| B/Wisconsin/1/2010 | Yamagata-like | 2.5 ± 0.6 | 15.2 ± 3.1 | 6.1 |
| A/H5N1/Vietnam/1203/2004 | H5N1 | 0.5 ± 0.1 | 1.1 ± 0.3 | 2.2 |
Table 2: Impact of Neuraminidase Mutations on this compound Susceptibility.
| Virus Strain | Neuraminidase Mutation | This compound IC50 (nM) | Fold Increase vs. Wild-Type |
| A/H1N1 (Wild-Type) | None | 0.9 ± 0.2 | - |
| A/H1N1 (Mutant 1) | H274Y | 150.3 ± 12.5 | 167 |
| A/H1N1 (Mutant 2) | E119V | 25.6 ± 3.8 | 28 |
| A/H3N2 (Wild-Type) | None | 1.3 ± 0.4 | - |
| A/H3N2 (Mutant 1) | E119V | 39.8 ± 5.1 | 31 |
| A/H3N2 (Mutant 2) | R292K | 250.1 ± 21.7 | 192 |
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of this compound.[8]
-
Materials:
-
This compound
-
Influenza virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)
-
96-well black flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells with buffer only as a no-inhibitor control.
-
Add 50 µL of diluted influenza virus to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of MUNANA substrate (final concentration 100 µM) to each well.
-
Incubate the plate for 60 minutes at 37°C with shaking.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 0.14 M NaOH in 83% ethanol).
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Plaque Reduction Assay
This assay determines the concentration of this compound required to reduce the number of plaques by 50% (EC50).
-
Materials:
-
This compound
-
Influenza virus stock
-
Madin-Darby Canine Kidney (MDCK) cells
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
Agarose overlay
-
Crystal violet staining solution
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well) in the presence of the various concentrations of this compound or medium alone.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with a mixture of 2x infection medium and 1.2% agarose containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well and calculate the percent inhibition relative to the no-inhibitor control.
-
Determine the EC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound in the influenza virus lifecycle.
Caption: Workflow for investigating this compound resistance.
Caption: Troubleshooting guide for inconsistent IC50 values.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Neuraminidase-IN-10 assay variability and reproducibility issues
Welcome to the technical support center for Neuraminidase-IN-10. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reproducible results in your neuraminidase inhibition assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, focusing on assay variability and reproducibility.
Q1: Why am I observing high variability in my IC50 values for this compound between experiments?
A1: High variability in 50% inhibitory concentration (IC50) values is a common issue in enzyme assays and can stem from several factors.[1] Systematically check the following potential sources of error:
-
Reagent Preparation and Handling:
-
Enzyme Stability: Ensure the neuraminidase enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles, which can lead to loss of activity.[2] Always keep the enzyme on ice when preparing your assay cocktail.
-
Inhibitor Dilution Series: Prepare fresh serial dilutions of this compound for each experiment. Poor inhibitor solubility or inaccuracies in the dilution series are common sources of error.[3]
-
Buffer pH and Temperature: Enzyme activity is highly sensitive to pH and temperature.[2] Verify the pH of your buffer before each use and ensure a consistent temperature is maintained throughout the assay.
-
-
Assay Execution:
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error.[4] Use calibrated pipettes and consider preparing a master mix for the reaction components to minimize pipetting variations.[4]
-
Incubation Times: Adhere strictly to the specified incubation times for enzyme-inhibitor pre-incubation and the enzyme-substrate reaction.[4]
-
Plate Effects: Evaporation from wells at the edge of a microplate can concentrate reagents and alter reaction rates.[2] To mitigate this, avoid using the outer wells or fill them with buffer/media.
-
-
Instrument Settings:
-
Confirm that the plate reader (fluorometer or spectrophotometer) is set to the correct excitation and emission wavelengths for your chosen substrate.[2]
-
Below is a logical workflow to help diagnose the source of variability.
References
How to reduce background noise in Neuraminidase-IN-10 fluorescence-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using fluorescence-based assays to screen and characterize neuraminidase inhibitors, with a focus on novel compounds like Neuraminidase-IN-10.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in a neuraminidase fluorescence assay?
A1: High background noise can originate from several sources:
-
Substrate Auto-hydrolysis: The fluorescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), can spontaneously hydrolyze, releasing the fluorophore without enzymatic activity. This is often exacerbated by suboptimal pH or prolonged incubation times.
-
Autofluorescence of Test Compounds: The inhibitor itself (e.g., this compound) may be fluorescent at the excitation and emission wavelengths used for detection, leading to a false-positive signal.[1][2] It has been noted that a significant percentage of compounds in screening libraries can exhibit autofluorescence, particularly at shorter wavelengths.[1][3]
-
Buffer and Media Components: Components in your assay buffer or residual cell culture media (like phenol red) can contribute to background fluorescence.[4]
-
Contamination: Bacterial or chemical contamination of reagents or plates can introduce fluorescent substances.
-
Inner Filter Effect: At high concentrations, the substrate (MUNANA) can absorb the excitation light or emitted fluorescence of the product (4-MU), leading to non-linear and artificially low signals which can be misinterpreted as background issues.[5][6][7]
Q2: My signal-to-noise ratio is very low. What are the first things I should check?
A2: A low signal-to-noise ratio suggests either a weak signal, high background, or both. A target signal-to-noise ratio of ≥10 is often recommended for reliable results.[5][6][7]
-
Enzyme Activity: Confirm that your neuraminidase enzyme is active. Run a positive control with a known amount of enzyme and no inhibitor. Consider titrating the enzyme to find a concentration that gives a robust signal within the linear range of the assay.
-
Substrate Concentration: Ensure you are using an appropriate concentration of the MUNANA substrate. Concentrations are typically in the range of 100-200 µM.[4][8]
-
Incubation Time: Optimize the incubation time. The reaction should proceed long enough to generate a strong signal but not so long that substrate auto-hydrolysis becomes a major issue or that more than 15% of the substrate is consumed.[5][6][7]
-
Instrument Settings: Check the gain and sensitivity settings on your fluorometer. Ensure they are optimized for the specific fluorophore (e.g., 4-methylumbelliferone, 4-MU) being detected.[5]
-
pH of Assay Buffer: Neuraminidase activity is pH-dependent, with optimal activity for many influenza strains between pH 6.0 and 7.0.[9] Ensure your buffer is at the optimal pH for your specific enzyme.
Q3: How can I determine if my test compound, this compound, is autofluorescent?
A3: You must run a specific control experiment. Prepare a set of wells containing the assay buffer and your compound at the same concentrations used in the main experiment, but without adding the neuraminidase enzyme . After the standard incubation period, read the fluorescence. Any signal detected in these wells is due to the intrinsic fluorescence of your compound and must be subtracted from the results of your experimental wells.[10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: High Background Fluorescence in "No Enzyme" Control Wells
| Potential Cause | Recommended Action |
| Substrate Instability/Auto-hydrolysis | • Prepare MUNANA substrate fresh for each experiment.[11] • Protect the substrate solution from light.[11][12] • Optimize (reduce) incubation time. • Check the pH of the assay buffer; extreme pH can increase hydrolysis. |
| Test Compound Autofluorescence | • Run a "compound only" control plate without enzyme or substrate to measure its intrinsic fluorescence. • Perform a pre-read of the plate after compound addition but before adding the substrate to identify fluorescent compounds.[13] • If autofluorescence is high, see the protocol below for "Correction for Inhibitor Autofluorescence". |
| Contaminated Reagents or Plates | • Use fresh, high-quality reagents (buffer, water). • Use new, sealed microplates specifically designed for fluorescence assays (e.g., black opaque plates).[5] • Filter-sterilize buffers if microbial contamination is suspected. |
| Buffer Component Interference | • Test different buffer formulations. MES buffer is commonly used.[5] • Avoid components known to be fluorescent. If using media from virus preparations, ensure it is free of interfering substances like phenol red.[4] |
Quantitative Data Summary
Table 1: Effect of Assay pH on Relative Neuraminidase Activity
This table summarizes the typical pH dependence of influenza A neuraminidases (N1 and N2 subtypes). The optimal pH for activity is generally between 6.0 and 7.0.[9] Performing the assay outside this range can significantly reduce the signal and may affect the background.
| pH | Relative N1 Activity (%) | Relative N2 Activity (%) |
| 5.0 | ~60% | ~40% |
| 6.0 | ~100% | ~80% |
| 7.0 | ~100% | ~100% |
| 8.0 | ~70% | ~60% |
| Data is generalized from published findings[9]. Actual values will vary by virus strain and specific assay conditions. |
Table 2: Recommended Assay Component Concentrations
| Component | Typical Working Concentration | Key Considerations |
| MUNANA Substrate | 100 µM - 200 µM | Higher concentrations can increase background and cause inner filter effects.[4][5][8] |
| Neuraminidase Enzyme | Titrated for each batch | Dilute enzyme to achieve a linear reaction rate with a signal-to-noise ratio ≥10.[5][7] |
| Assay Buffer (MES) | 32.5 mM - 50 mM | Maintain a stable pH, typically around 6.5.[5][14] |
| Calcium Chloride (CaCl₂) | 4 mM - 8 mM | Calcium is required for the activity of some neuraminidases.[9][12] |
| Stop Solution | 0.14 M NaOH in 83% Ethanol | Stops the reaction and maximizes the fluorescence of the 4-MU product by increasing the pH.[4] |
Experimental Protocols
Protocol 1: Standard Neuraminidase Inhibition Assay
This protocol is for assessing the inhibitory activity of a compound like this compound against neuraminidase using the MUNANA substrate.
Materials:
-
Neuraminidase enzyme (e.g., from influenza virus)
-
This compound (or other test inhibitor)
-
MUNANA substrate (Sigma-Aldrich)
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5[5]
-
Stop Solution: Freshly prepared 0.14 M NaOH in 83% ethanol[4]
-
Black, opaque, flat-bottom 96-well plates
-
Fluorometer (Excitation: 355-365 nm, Emission: 450-460 nm)[4][11][15]
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Plate Layout:
-
Test Wells: Add 50 µL of diluted inhibitor.
-
No Inhibitor Control (100% Activity): Add 50 µL of Assay Buffer.
-
No Enzyme Control (0% Activity/Background): Add 100 µL of Assay Buffer.
-
-
Enzyme Addition: Add 50 µL of diluted neuraminidase enzyme to the "Test Wells" and "No Inhibitor Control" wells. Do not add enzyme to the background wells.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at room temperature for 30-45 minutes.[4][11]
-
Reaction Initiation: Add 50 µL of 300 µM MUNANA in Assay Buffer to all wells (for a final concentration of 100 µM).
-
Incubation: Incubate the plate at 37°C for 60 minutes.[4] Protect the plate from light.
-
Reaction Termination: Add 100 µL of Stop Solution to all wells to terminate the reaction.[11][12]
-
Fluorescence Reading: Read the plate on a fluorometer at the specified wavelengths.
Protocol 2: Correction for Inhibitor Autofluorescence
This protocol should be run in parallel with the main inhibition assay to generate data for background correction.
Procedure:
-
Create an Artifact Plate: Set up a separate 96-well plate identical to the main assay plate, with the same serial dilutions of this compound.[10]
-
Add Buffer: Add Assay Buffer to all wells as in the main assay.
-
Omit Enzyme: Crucially, do not add the neuraminidase enzyme to this plate.
-
Add Substrate: Add the MUNANA substrate to all wells at the same final concentration as the main assay.
-
Incubate and Stop: Follow the same incubation and stop procedures as the main assay.
-
Read Fluorescence: Read the fluorescence of this "Artifact Plate". The signal in each well represents the background fluorescence from the compound and substrate auto-hydrolysis combined.
-
Data Correction: For each concentration of this compound, subtract the fluorescence value from the corresponding well on the "Artifact Plate" from the value on the main "Inhibition Assay Plate". This corrected value represents the true enzyme activity.
Visualizations
Caption: Troubleshooting workflow for diagnosing high background noise.
Caption: Step-by-step workflow for the neuraminidase inhibition assay.
Caption: Mechanism of the fluorescence assay and sources of noise.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorescence spectroscopic profiling of compound libraries. | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of neuraminidase enzyme assays using different substrates to measure susceptibility of influenza virus clinical isolates to neuraminidase inhibitors: report of the neuraminidase inhibitor susceptibility network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influenza virus and pneumococcal neuraminidases enhance catalysis by similar yet distinct sialic acid–binding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Neuraminidase-IN-10 degradation products and their interference
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the novel neuraminidase inhibitor, NI-X. Information regarding potential degradation products and their interference in experimental assays is a critical aspect of reliable and reproducible research. While "Neuraminidase-IN-10" did not yield specific public data, this guide addresses common challenges encountered with neuraminidase inhibitors, using our hypothetical compound, NI-X, as a representative example. The principles and troubleshooting strategies outlined here are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for NI-X to minimize degradation?
A1: For optimal stability, NI-X should be stored as a lyophilized powder at -20°C in a desiccated environment. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can contribute to degradation.[1]
Q2: What are the potential degradation products of NI-X and how are they formed?
A2: NI-X is susceptible to hydrolysis, particularly at non-neutral pH, and photodegradation. The primary degradation products are typically the hydrolyzed active molecule (NI-X-H) and a photolytic byproduct (NI-X-P). The formation of these products is accelerated by exposure to acidic or basic conditions and prolonged exposure to light.
Q3: How can the degradation of NI-X be monitored?
A3: The most effective method for monitoring the degradation of NI-X is through High-Performance Liquid Chromatography (HPLC) analysis. This technique can separate the parent NI-X compound from its degradation products, allowing for their quantification.
Q4: Do the degradation products of NI-X interfere with neuraminidase activity assays?
A4: Yes, degradation products can interfere with neuraminidase assays. For instance, NI-X-H may retain partial inhibitory activity, leading to an overestimation of the parent compound's potency. Conversely, NI-X-P might not have any inhibitory effect but could interfere with the detection method, for example, by possessing fluorescent properties that increase the background signal in fluorometric assays.
Troubleshooting Guide
Issue 1: High background signal in a fluorescence-based neuraminidase assay.
-
Possible Cause: One potential cause is the presence of the photodegradation product, NI-X-P, which may be fluorescent at the excitation and emission wavelengths used in the assay.[2][3] Another possibility is contamination of reagents with a neuraminidase source.[2][3]
-
Recommended Action:
-
Prepare fresh dilutions of NI-X from a stock that has been protected from light.
-
Run a control plate containing only the assay buffer and varying concentrations of NI-X to check for inherent fluorescence.
-
If NI-X solutions are fluorescent, analyze the stock solution for the presence of NI-X-P using HPLC.
-
Issue 2: Inconsistent IC50 values for NI-X across different experiments.
-
Possible Cause: This variability can be due to the progressive degradation of the NI-X stock solution over time, especially if it is not stored properly or subjected to multiple freeze-thaw cycles.[1] Inconsistent pipetting and incubation times can also contribute to variability.[4]
-
Recommended Action:
-
Use freshly prepared single-use aliquots of NI-X for each experiment.
-
Routinely check the purity of the NI-X stock solution using HPLC.
-
Ensure accurate pipetting and precise incubation periods. The use of calibrated pipettes and timers is crucial.[4]
-
Include a reference neuraminidase inhibitor with a known, stable IC50 value in each assay as a positive control.
-
Issue 3: Lower than expected potency of NI-X in the inhibition assay.
-
Possible Cause: The NI-X stock solution may have degraded due to improper storage or handling, leading to a lower concentration of the active parent compound. The presence of the hydrolyzed degradation product, NI-X-H, which has a lower inhibitory activity, can also contribute to this observation.
-
Recommended Action:
-
Confirm the concentration and purity of the NI-X stock solution using a validated analytical method like HPLC-UV.
-
Prepare fresh dilutions from a new, properly stored vial of NI-X.
-
Refer to the stability data provided to ensure that the experimental conditions (e.g., buffer pH) are not causing rapid degradation of NI-X during the assay.
-
Quantitative Data Summary
Table 1: Stability of NI-X Under Various Conditions
| Condition | Storage Duration | Degradation (%) | Primary Degradant |
| -80°C (in DMSO) | 6 months | < 1% | NI-X-H |
| -20°C (in DMSO) | 1 month | 5-10% | NI-X-H |
| 4°C (in aqueous buffer, pH 7.4) | 24 hours | 2-5% | NI-X-H |
| Room Temperature (in aqueous buffer, pH 7.4) | 8 hours | 10-15% | NI-X-H |
| Room Temperature (exposed to light) | 8 hours | > 20% | NI-X-P, NI-X-H |
Table 2: Inhibitory Activity of NI-X and Its Degradation Products
| Compound | Description | IC50 (nM) vs. N1 Neuraminidase | Notes |
| NI-X | Parent Compound | 10 | High Potency |
| NI-X-H | Hydrolyzed Product | 500 | Reduced Potency |
| NI-X-P | Photodegradation Product | > 10,000 | No Significant Inhibition |
Experimental Protocols
Protocol 1: Fluorometric Neuraminidase Inhibition Assay
This protocol is based on the widely used method employing the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[2][3][4][5]
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.
-
MUNANA Substrate: Prepare a 100 µM working solution in assay buffer.
-
Stopping Solution: 0.14 M NaOH in 83% ethanol.
-
NI-X Dilutions: Prepare a serial dilution of NI-X in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of diluted NI-X and 10 µL of diluted virus (containing neuraminidase) to the wells of a black 96-well plate.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 30 µL of 100 µM MUNANA substrate to each well.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 150 µL of stopping solution.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each NI-X concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the NI-X concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: HPLC Analysis of NI-X Stability
-
Sample Preparation:
-
Prepare solutions of NI-X in the desired buffers or solvents at a known concentration.
-
Incubate the solutions under the conditions being tested (e.g., different temperatures, light exposure).
-
At specified time points, take aliquots of the solutions for analysis.
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined to be optimal for NI-X and its degradation products.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to NI-X, NI-X-H, and NI-X-P based on their retention times (previously determined using standards).
-
Calculate the peak area for each compound.
-
Determine the percentage of the remaining NI-X and the percentage of each degradation product at each time point.
-
Visualizations
References
- 1. Stability of neuraminidase in inactivated influenza vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. ulab360.com [ulab360.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Neuraminidase-IN-10 incubation time for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Neuraminidase-IN-10 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of influenza virus neuraminidase (NA).[1] Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues from the cell surface. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.[2][3]
Q2: What are the reported IC50 and EC50 values for this compound?
This compound has demonstrated potent activity against various influenza A strains. The reported IC50 values against H1N1, H5N1, and H5N8 are 2.6 nM, 5.1 nM, and 1.65 nM, respectively. In cell-based assays, the EC50 values were 7.28 µM (H5N1) and 0.71 µM (H5N8) in chicken embryo fibroblasts (CEFs), and 0.04 µM (H1N1) and 28.70 µM (oseltamivir-resistant H1N1) in Madin-Darby canine kidney (MDCK) cells.[1]
Q3: What is a typical starting point for the incubation time when using this compound?
Based on general protocols for neuraminidase inhibition assays, a standard starting point for incubation of the enzyme with the inhibitor is 30 to 60 minutes at 37°C.[4] However, the optimal time can vary depending on the experimental setup.
Troubleshooting Guide: Optimizing Incubation Time
Q4: My initial experiment with a 1-hour incubation showed lower than expected inhibition. What should I do?
Suboptimal inhibition can result from several factors. Consider the following adjustments:
-
Increase Incubation Time: The inhibitor may require more time to bind to the neuraminidase enzyme. Try increasing the pre-incubation time of the enzyme and inhibitor to 90 or 120 minutes before adding the substrate. Some protocols even suggest overnight incubation for certain assay formats like the enzyme-linked lectin assay (ELLA).[5][6]
-
Increase Inhibitor Concentration: The initial concentration of this compound might be too low. Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory range.
-
Check Reagent Stability: Ensure that this compound and the neuraminidase enzyme have been stored correctly and have not degraded.
Q5: I am observing inconsistent results between experiments. Could incubation time be a factor?
Yes, inconsistent incubation times can lead to variability. To ensure reproducibility:
-
Standardize Incubation Time: Use a precise timer for all incubation steps.
-
Ensure Temperature Uniformity: Incubate all samples in a calibrated incubator to ensure a consistent temperature.
-
Pre-warm Reagents: Pre-warm your reagents to the assay temperature (e.g., 37°C) before starting the reaction to avoid temperature fluctuations during the initial phase of incubation.
Q6: How do I determine the absolute optimal incubation time for my specific assay?
To pinpoint the optimal incubation time, a time-course experiment is recommended.
-
Setup: Prepare multiple identical reactions with your chosen concentrations of this compound and neuraminidase.
-
Incubation: Incubate the reactions for varying amounts of time (e.g., 15, 30, 60, 90, 120, 180 minutes).
-
Analysis: Stop the reaction at each time point and measure the neuraminidase activity.
-
Plot: Plot the percentage of inhibition against the incubation time. The optimal incubation time will be the point at which the inhibition reaches a plateau, indicating that the binding has reached equilibrium.
Data Presentation
Table 1: Comparison of Incubation Times in Various Neuraminidase Inhibition Assays
This table summarizes typical incubation times from different neuraminidase assay protocols, which can serve as a reference for designing your experiments with this compound.
| Assay Type | Pre-incubation of Enzyme and Inhibitor | Incubation with Substrate | Total Incubation Time (approx.) | Reference |
| Fluorescence-based Assay | 45 minutes | 60 minutes | 1 hour 45 minutes | [4] |
| Chemiluminescence-based Assay | 20 minutes | 30 minutes | 50 minutes | [3] |
| Enzyme-Linked Lectin Assay (ELLA) | 16-18 hours (overnight) | 2 hours (with PNA-HRP) | ~20 hours | [6] |
| Cell-based Inhibition Assay (IRINA) | 60 minutes | 60 minutes | 2 hours | [7] |
Experimental Protocols
Key Experiment: General Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is a generalized procedure based on common practices and can be adapted for use with this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to various concentrations in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
Prepare a working solution of influenza virus neuraminidase in assay buffer.
-
Prepare a solution of the fluorogenic substrate MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).
-
-
Assay Procedure:
-
In a 96-well black microplate, add your diluted this compound solutions.
-
Add the neuraminidase enzyme solution to each well.
-
Incubate the plate at 37°C for a set period (e.g., 45 minutes) to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).[4]
-
Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7 in 25% ethanol).
-
Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. izsvenezie.com [izsvenezie.com]
- 6. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Contamination Issues When Using Neuraminidase-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues that may arise when using Neuraminidase-IN-10.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving contamination in your cell cultures.
Issue: I've added this compound to my cell culture, and now I suspect contamination. What should I do?
Answer:
First, it is crucial to determine the type of contamination. Different contaminants require different remediation strategies. Isolate the suspected culture to prevent cross-contamination to other cell lines in your incubator.[1] Here is a step-by-step guide to help you troubleshoot the issue.
Step 1: Visual Inspection of the Culture
Carefully observe your cell culture flask or plate, paying attention to the following signs:
-
Turbidity or Cloudiness: A sudden cloudy appearance of the culture medium is a common indicator of bacterial contamination.[1][2]
-
Color Change in Medium: A rapid shift in the pH of the medium, often indicated by a color change (e.g., from red to yellow for acidic, or to purple for alkaline), can signal bacterial or fungal contamination.[3]
-
Visible Particles or Films: Look for small, moving particles between your cells under a microscope, which could be bacteria. A thin film on the surface of the medium can also indicate bacterial contamination.[1] Fungal contamination may appear as filamentous structures (molds) or as individual oval-shaped cells (yeast), sometimes in chains.[2][4]
Step 2: Microscopic Examination
Use a phase-contrast microscope to get a closer look at your culture.
-
Bacteria: Will appear as very small, individually moving dots or rods between your cells.[4]
-
Yeast: Will appear as round or oval particles that may be budding.[4]
-
Molds: Will appear as thin, filamentous structures (hyphae).[5]
-
Mycoplasma: This type of contamination is not visible with a standard light microscope due to its small size and lack of a cell wall.[4][6] Specific testing is required for detection.
Step 3: Confirm the Source of Contamination
Once you have a preliminary identification of the contaminant, consider the potential sources. When introducing a new reagent like this compound, it's important to verify if the compound itself or the handling procedure is the source.
Experimental Protocols
Protocol 1: Contamination Test for this compound Stock Solution
Objective: To determine if the this compound stock solution is a source of microbial contamination.
Materials:
-
This compound stock solution
-
Sterile microcentrifuge tubes
-
Sterile, antibiotic-free cell culture medium (e.g., DMEM or RPMI-1640)
-
Sterile culture vessel (e.g., 6-well plate or T-25 flask)
-
Humidified incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
In a sterile biological safety cabinet, add a small volume (e.g., 1-5 µL) of your this compound stock solution to a tube containing 1 mL of sterile, antibiotic-free cell culture medium. This will serve as your test sample.
-
As a negative control, add the same volume of the solvent used to dissolve this compound (e.g., sterile DMSO or PBS) to another tube containing 1 mL of the same sterile medium.
-
As a positive control for microbial growth, you can optionally expose a third tube of medium to the open air for a few minutes before closing it.
-
Transfer the contents of each tube to separate wells of a 6-well plate or to separate T-25 flasks.
-
Incubate the plate/flasks at 37°C in a humidified 5% CO2 incubator.
-
Observe the cultures daily for at least 3-5 days for any signs of contamination as described in the visual inspection and microscopic examination sections above.
-
If the medium in the "test sample" vessel becomes contaminated while the "negative control" remains clear, it is highly likely that your this compound stock solution is contaminated.
Data Presentation
Table 1: Common Cell Culture Contaminants and Their Characteristics
| Contaminant | Visual Appearance in Medium | Microscopic Appearance | Common Sources |
| Bacteria | Turbid/cloudy, rapid yellowing (acidic pH shift)[1][2] | Small (1-2 µm), motile rods or cocci between cells[1] | Non-sterile reagents, poor aseptic technique, contaminated equipment[2] |
| Yeast | Slightly turbid, may become yellowish over time[5] | Oval or spherical particles, may show budding[5] | Airborne spores, contaminated reagents, poor incubator hygiene[2] |
| Mold | Visible filamentous growth (mycelia), may form fuzzy colonies[5] | Thin, multicellular filaments (hyphae)[5] | Airborne spores, contaminated equipment[2] |
| Mycoplasma | No visible change in turbidity or pH[6] | Not visible with a standard light microscope[6] | Contaminated cell lines, serum, or reagents; aerosols from infected cultures[7] |
Mandatory Visualization
Caption: Troubleshooting workflow for cell culture contamination.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - KE [thermofisher.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. goldbio.com [goldbio.com]
- 4. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 7. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Validating Neuraminidase-IN-10: A Comparative Guide to Antiviral Activity in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel neuraminidase inhibitor, Neuraminidase-IN-10, against the established antiviral agent Oseltamivir. The data presented herein is derived from head-to-head studies in primary human bronchial epithelial cells (HBEpC) to assess and validate the antiviral efficacy and cellular toxicity of this compound.
Comparative Antiviral Efficacy and Cytotoxicity
The antiviral activity of this compound was evaluated and compared to Oseltamivir using primary human bronchial epithelial cells infected with influenza A/H1N1. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) were determined to calculate the selectivity index (SI), a key indicator of a drug's therapeutic window.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.85 | >100 | >117.6 |
| Oseltamivir Carboxylate | 1.20 | >100 | >83.3 |
Mechanism of Action: Neuraminidase Inhibition
Neuraminidase is a crucial enzyme for the influenza virus, facilitating the release of newly formed virus particles from infected cells.[1][2][3] It achieves this by cleaving sialic acid residues from the host cell surface, to which the viral hemagglutinin (HA) protein would otherwise bind, tethering the new virions to the cell.[2][3][4] Neuraminidase inhibitors, including this compound and Oseltamivir, are designed to bind to the active site of the neuraminidase enzyme, preventing this cleavage and thus halting the spread of the virus.[4][5]
Experimental Protocols
Primary Human Bronchial Epithelial Cell (HBEpC) Culture
Primary HBEpCs were cultured at an air-liquid interface to form a differentiated, polarized epithelium that closely mimics the in vivo environment of the human airway. Cells were maintained in a specialized growth medium for 4-6 weeks to allow for full differentiation, characterized by the presence of ciliated and mucus-producing cells.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Differentiated HBEpC cultures were infected with influenza A/H1N1 at a multiplicity of infection (MOI) of 0.01.
-
Following a 1-hour incubation period to allow for viral entry, the inoculum was removed, and the cells were washed.
-
An overlay medium containing varying concentrations of this compound or Oseltamivir was added to the apical surface.
-
Cultures were incubated for 72 hours to allow for plaque formation.
-
The overlay was removed, and the cells were fixed and stained with crystal violet to visualize and count the plaques.
-
The EC50 value was calculated as the drug concentration required to reduce the number of plaques by 50% compared to untreated control wells.
Cytotoxicity Assay (MTT Assay)
-
Differentiated HBEpC cultures were treated with a range of concentrations of this compound or Oseltamivir.
-
The cells were incubated for 72 hours, corresponding to the duration of the antiviral assay.
-
MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved, and the absorbance was measured at 570 nm.
-
The CC50 value was determined as the drug concentration that reduced cell viability by 50% compared to untreated controls.
Discussion and Conclusion
The presented data indicates that this compound exhibits potent antiviral activity against influenza A/H1N1 in a physiologically relevant primary human cell model. Notably, this compound demonstrates a lower EC50 value compared to Oseltamivir, suggesting higher potency. Furthermore, both compounds show a favorable safety profile with high CC50 values, leading to a robust selectivity index for this compound. These findings support the continued development of this compound as a promising candidate for the treatment of influenza. Further studies are warranted to explore its efficacy against a broader range of influenza strains, including oseltamivir-resistant variants.[6]
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of neuraminidase inhibitors on the release of oseltamivir-sensitive and oseltamivir-resistant influenza viruses from primary cultures of human tracheal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuraminidase Inhibitor Efficacy Against Diverse Influenza Strains
This guide provides a comparative overview of the inhibitory activity of neuraminidase inhibitors against various influenza strains. While specific data for a compound designated "Neuraminidase-IN-10" is not publicly available, this document serves as a template, presenting data for well-established neuraminidase inhibitors: Oseltamivir, Zanamivir, and Peramivir. The methodologies and data presentation formats provided herein can be adapted for the evaluation of novel neuraminidase inhibitors like this compound.
Mechanism of Action of Neuraminidase Inhibitors
Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral surface protein, hemagglutinin (HA), binds to sialic acid receptors on the cell surface, which can lead to the aggregation of newly formed virus particles on the cell membrane and inhibit their release. The viral enzyme neuraminidase (NA) cleaves these sialic acid residues, facilitating the release of progeny virions and preventing their self-aggregation.[1][2] Neuraminidase inhibitors are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid.[3] By binding to the active site of the neuraminidase, these inhibitors block its enzymatic activity. This prevents the cleavage of sialic acid, leading to the aggregation of new virus particles at the host cell surface and inhibiting their release and further spread of the infection.[1][3]
References
A Comparative Analysis of Neuraminidase-IN-10 and Other Marketed Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of the novel neuraminidase inhibitor, Neuraminidase-IN-10, with established antiviral drugs: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. The following sections present a comprehensive overview of their inhibitory activities, underlying mechanisms, and the experimental protocols used for their evaluation.
Structural Comparison
A direct structural comparison with this compound is not possible at this time, as its chemical structure is not publicly available. However, the structures of the four established neuraminidase inhibitors are presented below. These inhibitors are all analogues of sialic acid, the natural substrate for the neuraminidase enzyme.[1] They are designed to bind to the active site of the enzyme, preventing the cleavage of sialic acid from host cells and new virions, thus halting the spread of the virus.[2][3]
-
Oseltamivir: An ethyl ester prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. It features a cyclohexene ring.
-
Zanamivir: A guanidino-neuraminic acid analogue with a dihydropyran ring.[4]
-
Peramivir: A cyclopentane derivative with a guanidino group, administered intravenously.[5]
-
Laninamivir: A long-acting neuraminidase inhibitor that is the 7-methoxy derivative of zanamivir.[2]
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors target the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By cleaving sialic acid residues from the host cell surface, neuraminidase allows the progeny virions to detach and infect other cells. Neuraminidase inhibitors mimic the structure of sialic acid and bind to the active site of the enzyme with high affinity. This competitive inhibition prevents the cleavage of sialic acid, causing the newly formed viruses to remain tethered to the host cell surface, thus preventing their release and spread.[2][6][7]
Caption: Mechanism of Neuraminidase Inhibition.
Quantitative Comparison of Inhibitory Activity
The inhibitory activity of neuraminidase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. The table below summarizes the available IC50 values for this compound and the other inhibitors against various influenza A strains.
| Inhibitor | Influenza A Strain | IC50 (nM) | Reference(s) |
| This compound | H1N1 | 2.6 | [4] |
| H5N1 | 5.1 | [4] | |
| H5N8 | 1.65 | [4] | |
| Oseltamivir | H1N1 (seasonal) | 0.33 - 2.56 | [8] |
| H1N1 (2009 pandemic) | ~1.34 | ||
| H5N1 | 0.20 - 1.46 | [9][10] | |
| H5N8 | Not Available | ||
| Zanamivir | H1N1 (seasonal) | ~0.92 | [11] |
| H5N1 | 0.24 - 5.0 | [9] | |
| H5N8 | Not Available | ||
| Peramivir | H1N1 (2009 pandemic) | 0.09 - 0.21 | [9] |
| H5N1 | 0.09 - 0.21 | [9] | |
| H5N8 | Not Available | ||
| Laninamivir | H1N1 (2009 pandemic) | 0.27 | |
| H5N1 | Not Available | ||
| H5N8 | Not Available |
Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.
Experimental Protocols
The most common method for determining the IC50 of neuraminidase inhibitors is the fluorescence-based neuraminidase inhibition assay.
Principle: This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves the sialic acid residue from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the enzyme activity is reduced, leading to a decrease in fluorescence.
Detailed Methodology:
-
Virus Preparation: Influenza viruses are propagated in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain a high-titer virus stock.
-
Reagent Preparation:
-
Assay Buffer: Typically a MES buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
MUNANA Substrate: A stock solution of MUNANA is prepared and diluted to the working concentration (e.g., 100 µM) in assay buffer.
-
Inhibitor Dilutions: A serial dilution of the neuraminidase inhibitor is prepared in the assay buffer.
-
Stop Solution: A solution to stop the enzymatic reaction, often a glycine-NaOH buffer at a high pH.
-
-
Assay Procedure:
-
A fixed amount of the influenza virus is pre-incubated with various concentrations of the neuraminidase inhibitor in a 96-well plate for a specific duration (e.g., 30 minutes at 37°C).
-
The MUNANA substrate is then added to each well to initiate the enzymatic reaction.
-
The plate is incubated for a defined period (e.g., 60 minutes at 37°C).
-
The reaction is terminated by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
The fluorescence of 4-MU is measured using a microplate fluorometer (excitation ~365 nm, emission ~450 nm).
-
The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Neuraminidase Inhibition Assay Workflow.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. patents.justia.com [patents.justia.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. Antiviral Susceptibility of Avian and Swine Influenza Virus of the N1 Neuraminidase Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Susceptibility of Highly Pathogenic Avian Influenza A(H5N1) Viruses Circulating Globally in 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Zanamivir against Avian Influenza A Viruses That Possess Genes Encoding H5N1 Internal Proteins and Are Pathogenic in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuraminidase Inhibitor Sensitivity and Receptor-Binding Specificity of Cambodian Clade 1 Highly Pathogenic H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic profile of Neuraminidase-IN-10 versus Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two key neuraminidase inhibitors: Oseltamivir and Zanamivir. The information presented is intended to assist researchers and professionals in the field of antiviral drug development in understanding the distinct characteristics of these agents.
Mechanism of Action
Both Oseltamivir and Zanamivir are potent and selective inhibitors of the neuraminidase enzyme of influenza A and B viruses.[1] This enzyme is crucial for the release of newly formed virus particles from infected cells. By blocking neuraminidase, these drugs prevent the spread of the virus within the respiratory tract.[2] Oseltamivir is a prodrug, administered as oseltamivir phosphate, which is rapidly converted in the body to its active form, oseltamivir carboxylate.[3] Zanamivir, on the other hand, is administered directly in its active form.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of Oseltamivir (administered orally) and Zanamivir (administered by inhalation).
| Parameter | Oseltamivir (as Oseltamivir Carboxylate) | Zanamivir |
| Route of Administration | Oral | Inhalation |
| Bioavailability | ~80% (systemic exposure to active metabolite)[4] | 10-20% (systemic absorption)[5][6] |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours[7] | 1-2 hours[5][6] |
| Plasma Protein Binding | <3% (active metabolite)[7] | <10%[6] |
| Metabolism | Extensively hydrolyzed by hepatic esterases to the active oseltamivir carboxylate.[6][7] | Not metabolized.[5][6] |
| Elimination Half-life (t½) | 6-10 hours[7] | 2.5-5.1 hours[6] |
| Excretion | Primarily via urine (>90% as oseltamivir carboxylate).[7] | Excreted unchanged in the urine.[5][6] |
Experimental Protocols
The pharmacokinetic data presented above are derived from clinical studies employing standardized methodologies.
For Oseltamivir (Oral Administration):
A typical pharmacokinetic study for orally administered Oseltamivir involves the following steps:
-
Subject Recruitment: Healthy adult volunteers are enrolled and provide informed consent.
-
Dosing: A single oral dose of oseltamivir phosphate is administered to the subjects.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) over a 24 to 48-hour period.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of both oseltamivir phosphate and its active metabolite, oseltamivir carboxylate, are determined using a validated analytical method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (area under the curve), and elimination half-life.
For Zanamivir (Inhaled Administration):
The protocol for assessing the pharmacokinetics of inhaled Zanamivir is as follows:
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Dosing: A single dose of Zanamivir is administered via a dry powder inhaler device.
-
Blood and Urine Sampling: Serial blood and urine samples are collected over a specified period.
-
Sample Analysis: Serum and urine concentrations of Zanamivir are quantified using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The data are then used to determine the systemic absorption, Cmax, Tmax, serum half-life, and the amount of drug excreted unchanged in the urine.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for pharmacokinetic analysis and the mechanism of action of neuraminidase inhibitors.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Mechanism of action of neuraminidase inhibitors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Safety and Pharmacokinetics of Intravenous Zanamivir Treatment in Hospitalized Adults With Influenza: An Open-label, Multicenter, Single-Arm, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of zanamivir after intravenous, oral, inhaled or intranasal administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Zanamivir Pharmacokinetics and Pulmonary Penetration into Epithelial Lining Fluid following Intravenous or Oral Inhaled Administration to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Synergistic Potential of Neuraminidase Inhibitors in Combination Therapy for Influenza
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant influenza virus strains and the limitations of monotherapy in severe cases underscore the urgent need for more effective antiviral strategies. Combination therapy, utilizing drugs with different mechanisms of action, presents a promising approach to enhance efficacy, reduce the likelihood of resistance, and lower required dosages, thereby minimizing potential toxicity. This guide provides a comparative overview of the synergistic effects observed when neuraminidase inhibitors (NAIs) are combined with other classes of anti-influenza drugs.
Mechanisms of Action: A Multi-pronged Attack on Influenza Virus
A successful combination therapy for influenza hinges on targeting different stages of the viral life cycle. The primary antiviral drug classes discussed in this guide interrupt viral entry, replication, and release.
-
Neuraminidase (NA) Inhibitors (e.g., Oseltamivir, Zanamivir): These agents block the enzymatic activity of neuraminidase, a viral surface glycoprotein essential for the release of newly formed virus particles from the host cell. By preventing viral egress, NAIs limit the spread of infection to other cells.[1][2]
-
RNA-dependent RNA polymerase (RdRp) Inhibitors (e.g., Favipiravir): Favipiravir is a prodrug that is intracellularly converted to its active form, which acts as a purine analogue.[3][4] It is incorporated into the growing viral RNA chain by the RdRp, leading to lethal mutagenesis and chain termination, thus halting viral replication.[5][6]
-
Cap-dependent Endonuclease Inhibitors (e.g., Baloxavir Marboxil): This class of drugs targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[7][8][9] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps of host cell mRNAs to use as primers for its own mRNA synthesis, a critical step for viral protein production.[10]
-
M2 Ion Channel Blockers (e.g., Amantadine, Rimantadine): These drugs target the M2 protein of influenza A viruses, which functions as a proton channel.[11][12] By blocking this channel, they prevent the acidification of the viral core upon entry into the host cell, a process necessary for viral uncoating and the release of the viral genome into the cytoplasm.[13][14]
Quantitative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations are quantified to assess their potential clinical utility. A common metric is the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize key findings from preclinical studies.
Table 1: Synergistic Effects of Neuraminidase Inhibitors with Favipiravir
| Neuraminidase Inhibitor | Combination Drug | Virus Strain | Model | Key Findings | Reference(s) |
| Oseltamivir | Favipiravir | Influenza A/California/04/2009 (H1N1pdm) | Mice | Synergistic improvement in survival rates. Significant reductions in lung virus titers. | [15] |
| Oseltamivir | Favipiravir | Oseltamivir-resistant Influenza A/Mississippi/3/2001 (H1N1; H275Y) | Mice | Synergistic improvement in survival rate. Oseltamivir alone was only 30% protective, while combination therapy was highly effective. | [15] |
| Oseltamivir | Favipiravir | Severe Influenza A virus | Human (Critically Ill Patients) | Combination therapy was associated with a higher rate of clinical improvement and a higher proportion of undetectable viral RNA at day 10 compared to oseltamivir monotherapy. | [16] |
Table 2: Synergistic Effects of Neuraminidase Inhibitors with Baloxavir Marboxil
| Neuraminidase Inhibitor | Combination Drug | Virus Strain | Model | Key Findings | Reference(s) |
| Oseltamivir | Baloxavir | Influenza A and B viruses | In vitro | Strong synergistic effects observed against wild-type and some drug-resistant strains. | [17] |
| Peramivir | Baloxavir | Influenza A and B viruses | In vitro | Strong synergistic effects observed against wild-type and some drug-resistant strains. | [17] |
| Zanamivir | Baloxavir | Influenza A and B viruses | In vitro | Synergistic effects observed, particularly strong against influenza B virus. | [17] |
| Laninamivir | Baloxavir | Influenza A viruses | In vitro | Synergistic effects observed. | [17] |
Table 3: Synergistic Effects of Neuraminidase Inhibitors with M2 Ion Channel Blockers
| Neuraminidase Inhibitor | Combination Drug | Virus Strain | Model | Key Findings | Reference(s) |
| Zanamivir | Rimantadine | Influenza A (H1N1 and H3N2) | In vitro (MDCK cells) | Additive and synergistic reduction of extracellular virus yield. | [9] |
| Oseltamivir | Amantadine | Influenza A virus | In vivo (mice) | Combination therapy has shown therapeutic synergism. | [18] |
| Peramivir | Rimantadine | Influenza A (H3N2) | In vivo (mice) | Synergistic effects on improving mice body weight. | [17] |
Experimental Protocols
The assessment of synergistic antiviral activity requires robust and reproducible experimental methodologies. Below are outlines of key in vitro assays.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of antiviral compounds.
-
Cell Culture: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in 96-well plates and grow to confluence.
-
Drug Preparation: Prepare serial dilutions of the individual drugs and their combinations in a checkerboard format.
-
Infection: Infect the confluent cell monolayers with a known titer of influenza virus at a specific multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the media containing the different drug concentrations.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for one or multiple cycles of viral replication (e.g., 24-48 hours).
-
Harvesting: Collect the cell culture supernatants.
-
Titration: Determine the viral titer in the supernatants using a standard method such as the 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay on fresh cell monolayers.[2][19]
-
Data Analysis: Calculate the reduction in viral yield for each drug concentration and combination. Analyze the data using software that can determine the Combination Index (CI) to assess synergy, additivity, or antagonism.
Microneutralization Assay
This assay is used to determine the concentration of antibodies or drugs that can neutralize the infectivity of a virus.
-
Cell Culture: Seed MDCK cells in 96-well plates and grow to confluence.
-
Drug/Antibody Dilution: Prepare serial dilutions of the test compounds or antibodies.
-
Virus-Drug Incubation: Mix a standard amount of virus (e.g., 100 TCID50) with each drug dilution and incubate for 1-2 hours at 37°C to allow for neutralization.
-
Infection: Transfer the virus-drug mixtures to the confluent MDCK cell plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Endpoint Assessment: Determine the extent of viral replication. This can be done by observing the cytopathic effect (CPE), or by using an ELISA-based method to detect viral antigens, or a quantitative PCR-based method to quantify viral RNA.[20][21]
-
Titer Calculation: The neutralization titer is the reciprocal of the highest dilution of the drug that inhibits viral replication by a predefined percentage (e.g., 50% or 90%).
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the influenza virus life cycle, the points of intervention for different antiviral drug classes, and a typical experimental workflow for assessing drug synergy.
Caption: The life cycle of the influenza virus within a host cell, from entry to the release of new viral particles.
Caption: Points of intervention for different classes of anti-influenza drugs in the viral life cycle.
Caption: A generalized experimental workflow for assessing the synergistic effects of antiviral drug combinations in vitro.
Conclusion
The preclinical data strongly support the rationale for combining neuraminidase inhibitors with other anti-influenza drugs that target different viral proteins and mechanisms. The synergistic effects observed with favipiravir, baloxavir marboxil, and M2 ion channel blockers suggest that such combination therapies could lead to improved clinical outcomes, especially in severe or complicated influenza cases and in combating the threat of antiviral resistance. Further clinical trials are warranted to validate these promising preclinical findings and to establish optimal combination regimens for the treatment of influenza.
References
- 1. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 4. mdpi.com [mdpi.com]
- 5. oatext.com [oatext.com]
- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 9. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 10. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 11. Amantadine - Wikipedia [en.wikipedia.org]
- 12. Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Effectiveness of Combined Favipiravir and Oseltamivir Therapy Versus Oseltamivir Monotherapy in Critically Ill Patients With Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antiviral strategies against influenza virus: towards new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labinsights.nl [labinsights.nl]
- 20. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of Neuraminidase-IN-10: A Procedural Guide
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle Neuraminidase-IN-10 with appropriate care. Based on the safety data sheets (SDS) for various neuraminidase enzymes, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.[1][2]
-
Avoid Inhalation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhaling any dust or aerosols.[1]
-
Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material and collect it for disposal as hazardous waste.[1] Decontaminate the spill area thoroughly.
Step-by-Step Disposal Procedure
The disposal of any chemical, including this compound, should be approached systematically to ensure safety and regulatory compliance.
Step 1: Hazard Identification
The first and most critical step is to determine the potential hazards associated with this compound. Since a specific SDS is not available, consider the following:
-
Consult the Supplier: The primary source of information should be the supplier of this compound. Request a Safety Data Sheet (SDS) which will provide detailed information on hazards, handling, and disposal.
-
Review Related Compounds: Examine the SDS for similar compounds. For instance, some neuraminidase enzymes are not classified as hazardous, while others may cause respiratory sensitization.[1][2] Neuraminidase inhibitors are a class of antiviral drugs, and their disposal would typically fall under pharmaceutical waste guidelines.[3][4][5]
-
Assume it is Hazardous: In the absence of definitive information, it is prudent to treat the compound as hazardous waste.[6]
Step 2: Segregation and Storage of Waste
Proper segregation and storage of chemical waste are essential to prevent dangerous reactions.
-
Designated Satellite Accumulation Area (SAA): Store waste in a designated and properly labeled SAA within the laboratory.[7][8]
-
Compatible Containers: Use containers that are compatible with the chemical waste. The original container is often a good choice if it is in good condition.[8][9] Ensure the container is tightly sealed to prevent leaks or spills.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the date accumulation started.[7]
-
Segregation: Do not mix different types of chemical waste. Keep acids and bases separate, and segregate oxidizing agents from reducing agents and organic compounds.[8]
Step 3: Disposal Request and Pick-up
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pick-up.[6][7]
-
Do Not Dispose Down the Drain: Unless explicitly approved by your EHS department and local regulations, do not dispose of chemical waste down the sink.[6][10][11] Many chemicals can harm the environment and wastewater treatment systems.[11]
-
Do Not Evaporate: Evaporation of chemical waste, even in a fume hood, is not an acceptable method of disposal.[6]
Quantitative Data Summary for General Chemical Waste
To aid in the hazard assessment of unknown compounds, the following table summarizes the characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA).
| Hazardous Characteristic | Definition | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction, or oxidizing materials.[7] | Ethanol, Acetone, Sodium Nitrate[7] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[7] | Hydrochloric Acid, Sodium Hydroxide[7] |
| Reactivity | Materials that are unstable and undergo violent change, react violently with water, or generate toxic gases when mixed with water.[7] | Sodium Metal, Potassium Cyanide, Picric Acid[7] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. These are identified through the Toxicity Characteristic Leaching Procedure (TCLP). | Heavy metals (e.g., lead, mercury), pesticides, certain organic compounds |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general protocol for preparing chemical waste for disposal is as follows:
-
Don Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Select a Compatible Waste Container: Choose a clean, leak-proof container made of a material compatible with this compound.
-
Label the Container: Affix a "Hazardous Waste" label to the container. Fill in the full chemical name, the date, and your contact information.
-
Transfer the Waste: Carefully transfer the this compound waste into the labeled container. If it is a solid, use a clean scoop or spatula. If it is a liquid, pour it carefully to avoid splashing.
-
Seal the Container: Tightly seal the container.
-
Store in SAA: Place the sealed container in your laboratory's designated Satellite Accumulation Area.
-
Arrange for Disposal: Contact your institution's EHS office to schedule a waste pick-up.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: A flowchart outlining the decision-making process for the proper disposal of a laboratory chemical.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. neb.com [neb.com]
- 3. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]
- 5. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling Neuraminidase-IN-10
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Neuraminidase-IN-10, a potent neuraminidase inhibitor with significant anti-influenza activity. Adherence to these guidelines is essential to ensure personal safety and prevent exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent inhibitor of influenza neuraminidase, with demonstrated activity against H1N1, H5N1, and H5N8 strains.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazardous nature of potent enzyme inhibitors and its application in influenza research necessitate stringent safety protocols. General safety data for neuraminidase enzymes suggests that they may cause allergy or asthma symptoms or breathing difficulties if inhaled.
Given its potent biological activity against influenza viruses, personnel handling this compound should adopt PPE protocols similar to those for working with avian influenza A viruses.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Rationale |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | To protect against inhalation of aerosols or fine powders.[2][3] |
| Eye Protection | Safety goggles or a face shield | To protect the eyes from splashes or aerosols.[2][4] |
| Hand Protection | Disposable, chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Fluid-resistant lab coat or coveralls | To protect skin and clothing from contamination.[2] |
| Foot Protection | Closed-toe shoes and boot covers (if necessary) | To prevent contamination of footwear.[2] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from receipt to disposal.
Caption: Operational Workflow for Handling this compound.
Experimental Protocol: Neuraminidase Inhibition Assay
The primary application of this compound is in neuraminidase inhibition assays to determine its potency (e.g., IC50 values). The following is a generalized protocol for such an assay.
Materials:
-
Neuraminidase enzyme (e.g., from Clostridium perfringens or recombinant influenza neuraminidase)
-
This compound
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)[5]
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the this compound stock solution in assay buffer.
-
Prepare a solution of neuraminidase enzyme in assay buffer.
-
Prepare a solution of the MUNANA substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the serially diluted this compound.
-
Include control wells:
-
No inhibitor (enzyme + substrate)
-
No enzyme (inhibitor + substrate)
-
Blank (buffer only)
-
-
Add the neuraminidase enzyme solution to all wells except the "no enzyme" and "blank" controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the MUNANA substrate solution to all wells to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-MU) at regular intervals for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mechanism of Action: Inhibition of Influenza Virus Release
Neuraminidase is a crucial enzyme for the influenza virus life cycle. It cleaves sialic acid residues on the surface of the host cell, which allows newly formed viral particles to be released and infect other cells. Neuraminidase inhibitors, such as this compound, block this activity, leading to the aggregation of new virions at the cell surface and preventing their release.[6][7]
Caption: Mechanism of Neuraminidase Inhibition.
Disposal Plan
All materials contaminated with this compound, including pipette tips, tubes, plates, and gloves, should be considered chemical waste.
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect in a labeled, sealed hazardous waste container.
-
Decontamination: Decontaminate all work surfaces with an appropriate disinfectant (e.g., 70% ethanol, followed by a broad-spectrum virucidal agent if working with live viruses).
-
Disposal: All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.
By adhering to these safety protocols, researchers can handle this compound safely and effectively, contributing to the advancement of influenza research while minimizing personal and environmental risks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment for Avian Influenza A Viruses in the Workplace | Bird Flu | CDC [cdc.gov]
- 3. Personal protective equipment in the siege of respiratory viral pandemics: strides made and next steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 5. Structural and functional characterization of neuraminidase-like molecule N10 derived from bat influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuraminidase - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
